7-Bromo-1-methyl-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALOMHQMSHLUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620633 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-68-3 | |
| Record name | 7-Bromo-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Bromo-1-methyl-1H-indole via N-Methylation
This guide provides a detailed protocol and mechanistic rationale for the synthesis of 7-Bromo-1-methyl-1H-indole from 7-bromoindole. The target audience includes researchers, medicinal chemists, and professionals in drug development who require a robust and well-understood method for N-alkylation of indole scaffolds.
Introduction: The Significance of N-Methylated Indoles in Medicinal Chemistry
The indole nucleus is a "privileged scaffold" in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] N-alkylation, particularly N-methylation, of the indole ring is a critical structural modification used by medicinal chemists to modulate a compound's pharmacological properties. This modification can influence metabolic stability, receptor binding affinity, cell permeability, and overall pharmacokinetic profiles. The synthesis of this compound serves as a model reaction for this important transformation, providing a key intermediate for more complex molecular architectures.
Section 1: Reaction Principle and Mechanism
The N-methylation of 7-bromoindole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps: the deprotonation of the indole nitrogen to form a potent nucleophile, followed by the attack of this nucleophile on an electrophilic methyl source.[2]
The SN2 Pathway for Indole Alkylation
The nitrogen atom in the indole ring is weakly acidic, with a pKa of approximately 16-17, making it susceptible to deprotonation by a strong base.[2] Once deprotonated, the resulting indole anion is a strong nucleophile. This anion then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group in a concerted SN2 fashion to form the N-methylated product.
Causality of Reagent Selection
The choice of reagents is critical for ensuring a high-yield, selective, and efficient reaction.
-
Base: Sodium Hydride (NaH) Sodium hydride is an ionic hydride that functions as a powerful, non-nucleophilic base.[3] Its primary role is to irreversibly deprotonate the indole N-H group, generating the indole anion and hydrogen gas.[2] Using NaH is advantageous because the only byproduct is hydrogen gas, which is easily removed from the reaction system, driving the equilibrium towards the product. It is typically used as a 60% dispersion in mineral oil, which improves its handling safety.[4]
-
Solvent: N,N-Dimethylformamide (DMF) A polar aprotic solvent like DMF is essential for this reaction.[1][5] Its high dielectric constant helps to dissolve the indole substrate and stabilize the intermediate indole anion, thereby accelerating the rate of the SN2 reaction.[6] Unlike protic solvents, DMF does not have acidic protons that could quench the strong base or the nucleophilic anion.
-
Alkylating Agent: Iodomethane (CH₃I) Iodomethane is an excellent electrophile for SN2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid reaction with the indole anion.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the N-methylation of 7-bromoindole.
Section 2: Experimental Protocol
This section outlines the detailed procedure for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 7-Bromoindole | C₈H₆BrN | 196.04 | 1.0 | (e.g., 1.96 g, 10 mmol) |
| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | (e.g., 0.48 g, 12 mmol) |
| Iodomethane | CH₃I | 141.94 | 1.1 | (e.g., 0.69 mL, 11 mmol) |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | For quenching |
| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |
| Brine | NaCl (aq) | - | - | For washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying |
Step-by-Step Synthesis Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoindole (1.0 eq).
-
Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Stir the suspension at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or forms a uniform suspension.[7]
-
Alkylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.
| Property | Value |
| Molecular Formula | C₉H₈BrN[8] |
| Molecular Weight | 210.07 g/mol [8] |
| Appearance | Off-white to light yellow solid |
| CAS Number | 280752-68-3[8] |
Section 3: Process Workflow and Logic
The experimental workflow is designed to ensure safety, efficiency, and high purity of the final product.
Caption: Experimental workflow for the synthesis of this compound.
Section 4: Critical Safety Considerations
Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.
Handling Sodium Hydride (60% dispersion in oil)
-
Water Reactivity: Sodium hydride reacts violently with water, releasing hydrogen gas, which is extremely flammable and can ignite spontaneously.[9][10] All glassware must be rigorously dried, and the reaction must be performed under an inert, anhydrous atmosphere.[4]
-
Fire Hazard: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT USE WATER, CO₂, or foam extinguishers. [4][10]
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coat, safety goggles, and nitrile gloves. Handle NaH in a chemical fume hood.[4][11]
-
Storage: Store under an inert gas in a dry location, away from water sources.[9]
Handling Iodomethane
-
Toxicity and Health Hazards: Iodomethane is toxic, a suspected carcinogen, and a potent alkylating agent. It is harmful if inhaled, swallowed, or absorbed through the skin.
-
Handling: Always handle iodomethane in a well-ventilated chemical fume hood. Avoid all contact with skin and eyes.
-
PPE: Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves (e.g., laminate film or Viton). Check glove compatibility charts.
-
Waste Disposal: Dispose of iodomethane-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.
Section 5: Conclusion
The N-methylation of 7-bromoindole using sodium hydride and iodomethane in DMF is a reliable and widely applicable method for synthesizing this compound. A thorough understanding of the SN2 mechanism, the specific roles of the chosen reagents, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary technical details and field-proven insights to enable researchers to confidently perform this valuable transformation.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Indole Nucleus
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-1-methyl-1H-indole
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic profile, and critically, its versatile reactivity, which positions it as a valuable intermediate for the construction of complex molecular architectures.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole ring is paramount for modulating biological activity and tuning material properties. This compound emerges as a particularly useful intermediate for two key reasons:
-
The C7-Bromo Moiety : The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.[1][2]
-
The N1-Methyl Group : The methylation of the indole nitrogen prevents competing N-H reactivity in many synthetic transformations, such as base-mediated reactions, and can influence the molecule's electronic properties and conformational preferences.
This guide will explore the causality behind the synthetic choices and the mechanistic underpinnings of the reactions that make this compound a cornerstone for chemical innovation.
Physicochemical and Structural Properties
This compound is a light-sensitive, white solid at room temperature.[3] Its core properties are summarized below, providing foundational data for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | PubChem[4] |
| Molecular Weight | 210.07 g/mol | PubChem[4] |
| CAS Number | 280752-68-3 | PubChem[4] |
| Melting Point | 50.5-53 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 300.9 ± 15.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.47 ± 0.1 g/cm³ | ChemicalBook[3] |
| IUPAC Name | 7-bromo-1-methylindole | PubChem[4] |
Synthesis of this compound
The most direct and common route to this compound is the N-methylation of commercially available 7-Bromo-1H-indole. This transformation is crucial as it protects the nitrogen, preventing side reactions in subsequent functionalization steps.
Synthetic Rationale and Mechanism
The N-methylation of an indole is typically achieved via an SN2 reaction. The indole nitrogen, while not strongly basic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion. This anion then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure high yield and prevent competing reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for this purpose.[5]
General Experimental Protocol: N-Methylation of 7-Bromo-1H-indole
This protocol is a representative example based on standard methylation procedures for indoles.
-
Preparation : To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-Bromo-1H-indole (1.0 eq).
-
Solvation : Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation : Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become clearer as the sodium indolide salt forms.
-
Methylation : Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-methylation of 7-Bromo-1H-indole.
Spectroscopic Characterization
| Spectroscopic Method | Expected Key Features |
| ¹H NMR | - N-CH₃ singlet : A sharp singlet around 3.9-4.1 ppm. - Aromatic Protons : Multiplets and doublets in the range of 7.0-7.8 ppm. The proton at C6 would likely be a doublet coupled to the C5 proton, the C5 proton a triplet, and the C4 proton a doublet. The pyrrolic protons at C2 and C3 would appear as doublets. |
| ¹³C NMR | - N-CH₃ carbon : A signal around 35 ppm. - Aromatic Carbons : Signals in the range of 100-140 ppm. The carbon bearing the bromine (C7) would be significantly shifted. |
| IR Spectroscopy | - C-H stretching (aromatic) : Peaks around 3000-3100 cm⁻¹. - C=C stretching (aromatic) : Strong absorptions in the 1400-1600 cm⁻¹ region. - C-Br stretching : A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺) : A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 209 and 211 ([M]⁺ and [M+2]⁺). |
Chemical Reactivity: A Hub for Molecular Diversification
The primary synthetic value of this compound lies in the reactivity of the C7-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[1][7]
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of bromoindoles is a cornerstone of medicinal chemistry.[1] Palladium-catalyzed reactions provide a powerful toolkit for selective bond formation at specific positions of the indole nucleus.[1]
-
Suzuki-Miyaura Coupling : This reaction forms a new C-C bond by coupling the bromoindole with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust methods for introducing aryl or vinyl groups. Catalysts bearing ferrocenylphosphine ligands, such as Pd(dppf)Cl₂, often show high activity.[1][2]
-
Buchwald-Hartwig Amination : This reaction forms a C-N bond, coupling the bromoindole with an amine. It is invaluable for synthesizing aniline derivatives and other nitrogen-containing compounds. Bulky biarylphosphine ligands are frequently employed to facilitate this transformation.[1][7]
-
Heck Coupling : This reaction couples the bromoindole with an alkene to form a substituted alkene, creating a new C-C bond.
-
Sonogashira Coupling : This reaction forms a C-C bond between the bromoindole and a terminal alkyne, providing access to aryl alkynes.
Catalytic Cycle: The Suzuki-Miyaura Reaction
The mechanism of these reactions follows a general catalytic cycle involving a Pd(0)/Pd(II) redox couple. The Suzuki-Miyaura coupling is an excellent illustrative example.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Arylation
This protocol is a representative example based on established procedures for aryl bromides.[2]
-
Reagent Preparation : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Solvent and Base : Add a solvent mixture, typically toluene/ethanol/water or dioxane/water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 7-aryl-1-methyl-1H-indole derivative.
Applications and Future Outlook
The derivatives accessible from this compound are of high interest in drug discovery. The ability to systematically modify the C7 position allows for the exploration of structure-activity relationships (SAR) in various therapeutic programs. For instance, substituted indoles and their bioisosteres, azaindoles, are key components in compounds targeting kinases, GPCRs, and other protein targets.[7][8] The functionalization of the indole scaffold is a cornerstone for developing new therapeutic agents.[1]
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]
Precautions :
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place, protected from light.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]
- 4. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
A Senior Application Scientist's Guide to 7-Bromo-1-methyl-1H-indole: Synthesis, Sourcing, and Strategic Applications in Drug Discovery
Introduction: The Strategic Value of a Substituted Indole
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals.[1] Its inherent biological activity and synthetic versatility make it a "privileged structure" in drug discovery.[2] This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-1-methyl-1H-indole.
The introduction of a bromine atom at the 7-position and a methyl group on the indole nitrogen is not arbitrary. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[2][3] This is a critical feature for building chemical libraries for biological screening. The N-methylation prevents the formation of N-H hydrogen bonds, which can significantly alter a molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. This technical guide provides an in-depth analysis of this compound, covering its core properties, reliable sourcing, synthetic methodologies, and its application in the development of novel therapeutics.
Core Compound Identification and Properties
Precise identification is paramount in research and development. The Chemical Abstracts Service (CAS) number for this compound is 280752-68-3 .[4][5][6]
Physicochemical Data Summary
A compound's physical and chemical properties are fundamental to its handling, reaction setup, and formulation. Below is a summary of key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 280752-68-3 | [4][5][6][7][8][9] |
| Molecular Formula | C₉H₈BrN | [5][10][11][12] |
| Molecular Weight | 210.07 g/mol | [5][10][11][13] |
| Synonyms | 7-Bromo-1-methylindole, 1-Methyl-7-bromoindole | [5][13] |
| Purity (Typical) | ≥97% | [5][7][14][15] |
Procurement: Verified Suppliers
Sourcing high-quality starting materials is a critical, often overlooked, step in ensuring experimental reproducibility. The following table lists several established suppliers for this compound, facilitating direct procurement for research purposes.
| Supplier | Product Number/Identifier | Notes |
| Santa Cruz Biotechnology | CAS 280752-68-3 | For research use only.[4] |
| Apollo Scientific | MFCD09879960 | Available in various quantities.[6] |
| BLD Pharm | 280752-68-3 | Provides access to analytical data like NMR and HPLC.[8] |
| Biosynth | FLA75268 | Marketed as a reference standard for pharmaceutical testing.[9] |
| Thermo Scientific | 10434635 | Available through Fisher Scientific.[15] |
| Sigma-Aldrich | AC7448879814 | Available through their marketplace. |
Application in Drug Discovery and Medicinal Chemistry
The indole core is a recurring motif in drugs targeting a wide array of diseases.[1] The specific substitution pattern of this compound makes it a valuable building block for creating novel drug candidates.
The primary utility of this compound lies in its capacity to undergo further chemical modification. The 7-bromo position is primed for reactions that form new carbon-carbon or carbon-heteroatom bonds. This allows medicinal chemists to systematically modify the indole scaffold to optimize binding affinity, selectivity, and pharmacokinetic profiles for a given biological target. While this specific molecule is a synthetic intermediate, the compounds derived from it can modulate various signaling pathways, such as those involving protein kinases, which are often implicated in cancer.[2][3]
Conceptual Workflow: From Building Block to Candidate
The journey from a starting material like this compound to a potential drug candidate is a multi-step process. The diagram below illustrates a typical workflow in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Synthetic Protocol: A Representative Approach
While numerous methods exist for indole synthesis, a common and effective strategy for preparing N-methylated bromoindoles involves the methylation of a pre-formed bromoindole. The following protocol is a representative, field-proven method based on established chemical principles.
Step 1: Synthesis of 7-Bromo-1H-indole
The precursor, 7-Bromo-1H-indole, can be synthesized via several routes, often starting from a substituted aniline. One reported method involves the decarboxylation of 7-bromoindole-2-carboxylic acid.
Step 2: N-Methylation of 7-Bromo-1H-indole
This step introduces the methyl group onto the indole nitrogen.
Materials:
-
7-Bromo-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-1H-indole to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indole anion is typically observed.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.
Synthetic Workflow Diagram
Caption: N-Methylation of 7-bromoindole to yield the target compound.
Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety. Based on available safety data sheets (SDS), this compound and its precursors should be handled with care.[11][16]
Hazard Identification:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][16]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[16][17]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] Keep refrigerated for long-term stability.
Conclusion
This compound is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its defined structure, characterized by the CAS number 280752-68-3, provides a reliable starting point for complex molecular synthesis. The presence of a methyl group on the nitrogen atom and a bromine at the 7-position offers medicinal chemists precise control over subsequent derivatization, enabling the exploration of structure-activity relationships crucial for developing potent and selective therapeutics. By understanding its properties, sourcing it from reputable suppliers, applying robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this versatile compound to accelerate the discovery of next-generation medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]
- 6. 280752-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound 97% | 280752-68-3 [amp.chemicalbook.com]
- 8. 280752-68-3|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 280752-68-3 | FLA75268 [biosynth.com]
- 10. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]
- 11. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]
- 13. 7-bromo-1-methylindole - CAS:280752-68-3 - Sunway Pharm Ltd [3wpharm.com]
- 14. calpaclab.com [calpaclab.com]
- 15. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-1-methyl-1H-indole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-1-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted indole, offering insights into spectral acquisition, interpretation, and the underlying principles of NMR spectroscopy.
Introduction
This compound is a halogenated indole derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and substitution pattern of such organic molecules in solution. This guide will present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles and data from structurally related compounds.
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for the preparation of an NMR sample of this compound is provided below. The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for indole derivatives due to its good solubilizing properties and relatively clean spectral window.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
Transfer: The sample is now ready for analysis.
NMR Data Acquisition
The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole core and the N-methyl group. The chemical shifts are influenced by the electron-donating nitrogen atom, the aromatic ring current, and the electron-withdrawing and anisotropic effects of the bromine atom at the C7 position.
The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 7.0 - 7.2 | Doublet | J2,3 ≈ 3.0 Hz |
| H-3 | ~ 6.4 - 6.6 | Doublet | J3,2 ≈ 3.0 Hz |
| H-4 | ~ 7.4 - 7.6 | Doublet | J4,5 ≈ 8.0 Hz |
| H-5 | ~ 6.9 - 7.1 | Triplet | J5,4 ≈ 8.0 Hz, J5,6 ≈ 7.5 Hz |
| H-6 | ~ 7.2 - 7.4 | Doublet | J6,5 ≈ 7.5 Hz |
| N-CH₃ | ~ 3.7 - 3.9 | Singlet | - |
Interpretation of the ¹H NMR Spectrum
-
N-Methyl Group: The three protons of the N-methyl group are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.8 ppm. This is a characteristic chemical shift for N-methyl groups on indole rings.
-
Pyrrole Ring Protons (H-2 and H-3): The H-2 and H-3 protons will appear as a pair of doublets due to their vicinal coupling. The coupling constant (J2,3) is typically small, around 3.0 Hz. The H-2 proton is generally found at a slightly downfield chemical shift compared to the H-3 proton.
-
Benzene Ring Protons (H-4, H-5, and H-6): The protons on the benzene portion of the indole ring will exhibit a more complex pattern. The bromine atom at C7 will deshield the adjacent H-6 proton. H-4 will also be deshielded due to its proximity to the pyrrole ring fusion. The H-5 proton will likely appear as a triplet, being coupled to both H-4 and H-6. The H-4 and H-6 protons will appear as doublets, each coupled to H-5. The ortho coupling constants (J4,5 and J5,6) are expected to be in the range of 7-8 Hz.
Spin-Spin Coupling Network
The connectivity between the protons in this compound can be visualized through a spin-spin coupling diagram.
mass spectrometry analysis of 7-Bromo-1-methyl-1H-indole
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-1-methyl-1H-indole
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering in-depth rationale for methodological choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for Substituted Indoles
This compound belongs to the substituted indole class of molecules, a scaffold of immense importance in medicinal chemistry and drug discovery. The introduction of a bromine atom and a methyl group significantly alters the molecule's physicochemical properties, influencing its metabolic fate, receptor binding affinity, and potential toxicity. Consequently, the ability to accurately detect and quantify this compound and its potential metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this type of analysis due to its unparalleled sensitivity, selectivity, and speed. This guide outlines a systematic approach to developing a robust LC-MS/MS method for this compound, grounded in the fundamental principles of ionization and fragmentation.
Foundational Principles: Ionization and Isotopic Signature
A successful mass spectrometry experiment begins with the efficient generation of gas-phase ions. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the most suitable technique.
2.1 Electrospray Ionization (ESI): The Rationale
ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion. Given the presence of the nitrogen atom in the indole ring, which can be readily protonated, ESI in positive ion mode is the logical choice. The expected primary ion will be the protonated molecule, [M+H]⁺.
2.2 The Characteristic Isotopic Pattern of Bromine
A key feature in the mass spectrum of this compound will be the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic doublet for any bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.
Experimental Workflow: A Step-by-Step Protocol
The following protocol provides a detailed workflow for the analysis of this compound. It is designed as a self-validating system, with built-in steps for optimization.
Caption: Experimental workflow for LC-MS/MS analysis.
3.1 Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Subsequent dilutions should be made in a mixture of methanol and water (1:1 v/v) to create a calibration curve.
-
Matrix Preparation (if applicable): For analysis in biological matrices (e.g., plasma), spike the matrix with the analyte.
-
Protein Precipitation: To 50 µL of the sample (or spiked matrix), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound). This step efficiently removes proteins which can interfere with the analysis.
-
Extraction: Vortex the mixture vigorously for 1 minute, followed by centrifugation at >12,000 x g for 10 minutes at 4°C.
-
Final Sample: Transfer the supernatant to an autosampler vial for injection.
3.2 Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively nonpolar molecule.
-
Mobile Phase A: Water with 0.1% formic acid. The acid aids in the protonation of the analyte.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A starting condition of ~95% A, ramping to 95% B over several minutes, will provide effective elution and separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C to ensure reproducible retention times.
3.3 Mass Spectrometry (MS) Parameters
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas (N₂) Flow: 800 L/hr
-
Desolvation Temperature: 400°C
Data Acquisition and Interpretation
4.1 Full Scan (MS1) Analysis
The initial step is to acquire a full scan mass spectrum to confirm the presence of the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value |
| Formula | C₉H₈BrN |
| Exact Mass | 208.9894 |
| [M(⁷⁹Br)+H]⁺ m/z | 209.9972 |
| [M(⁸¹Br)+H]⁺ m/z | 211.9952 |
The observation of two peaks of nearly equal intensity at m/z 209.9972 and 211.9952 is a definitive confirmation of the presence of this compound.
4.2 Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem MS is employed to generate characteristic fragment ions for structural confirmation and for developing a quantitative assay. The protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID).
Caption: Proposed fragmentation of this compound.
Plausible Fragmentation Mechanisms:
-
Loss of a Methyl Radical (-CH₃•): A common fragmentation pathway for N-methylated compounds, leading to the fragment ions at m/z 194.98 and 196.98.
-
Loss of Hydrogen Bromide (-HBr): The elimination of HBr is a facile process for brominated aromatic systems, resulting in a non-brominated fragment ion at m/z 129.05. The absence of the bromine isotopic pattern in this fragment is a key confirmation of this pathway.
-
Further Fragmentation: The m/z 129.05 fragment can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to produce an ion at m/z 102.02.
4.3 Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For sensitive and selective quantification, an MRM assay is the method of choice. This involves monitoring specific precursor-to-product ion transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 209.997 | 129.05 | Quantifier |
| This compound | 209.997 | 194.98 | Qualifier |
| Internal Standard | Specific to IS | Specific to IS | --- |
The transition to the non-brominated fragment (m/z 129.05) is often an excellent choice for the quantifier as it is typically intense and moves the analysis into a lower, less noisy region of the mass spectrum. The transition to the brominated fragment (m/z 194.98) serves as a qualifier to confirm identity.
Conclusion and Best Practices
This guide provides a robust and scientifically-grounded framework for the . The proposed LC-MS/MS method, utilizing ESI in positive mode and an MRM scan type, offers the high sensitivity and selectivity required for demanding applications in drug development. Key to the success of this analysis is the recognition of the characteristic bromine isotopic pattern and the understanding of the predictable fragmentation pathways of the N-methylated indole core. As with any analytical method, validation, including an assessment of linearity, accuracy, precision, and matrix effects, is a critical final step to ensure data integrity.
A Technical Guide to the Stability and Storage of 7-Bromo-1-methyl-1H-indole: Principles and Practices
This guide provides an in-depth analysis of the stability and optimal storage conditions for 7-Bromo-1-methyl-1H-indole (C₉H₈BrN), a crucial building block for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility of experimental results and maintaining the integrity of research and development programs. This document moves beyond simple storage instructions to explain the underlying chemical principles that govern the stability of this brominated indole derivative.
The Chemical Identity and Inherent Stability of this compound
This compound is an indole derivative characterized by a bromine atom at the 7-position of the indole ring and a methyl group on the nitrogen atom.[1][2] This substitution pattern influences its electronic properties and, consequently, its reactivity and stability. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[1] The presence of a bromine atom, an electron-withdrawing group, can modulate the reactivity of the aromatic ring.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [2][3] |
| Molecular Weight | 210.07 g/mol | [2] |
| Appearance | Faint yellow to dark brown crystalline solid | [1] |
| Melting Point | Not consistently reported, varies by purity | - |
| Solubility | Soluble in polar organic solvents | [4] |
The stability of this compound is influenced by several factors, including temperature, light, oxygen, and ambient moisture. As a light-sensitive solid, appropriate handling and storage are critical to prevent degradation.
Critical Factors Influencing Stability and Recommended Storage
To ensure the long-term integrity of this compound, the following storage conditions are recommended, grounded in the chemical nature of the compound.
Optimal Storage Conditions:
-
Temperature: Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability. Avoid repeated freeze-thaw cycles if stored in solution.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation of the electron-rich indole ring.
-
Light: Protect from light. The compound is photosensitive, and exposure to UV or visible light can induce degradation. Use amber vials or store in a dark place.
-
Moisture: Keep in a tightly sealed container in a dry environment. The indole ring can be susceptible to certain reactions in the presence of water, especially under acidic or basic conditions.
The following diagram illustrates the logical workflow for the proper handling and storage of this compound to maintain its stability.
References
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 7-Bromo-1-methyl-2-phenyl-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1] The functionalization of this privileged heterocycle through electrophilic aromatic substitution (EAS) is a fundamental strategy for creating novel molecular architectures. This guide provides a comprehensive technical analysis of the EAS reactions on a specifically substituted substrate: 7-bromo-1-methyl-2-phenyl-1H-indole. We will dissect the intricate interplay of substituent effects that govern regioselectivity, present field-proven experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for synthetic innovation.
The Indole Nucleus: An Electron-Rich System Primed for Electrophilic Attack
The indole ring system is an aromatic heterocycle characterized by high electron density, rendering it significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity is primarily attributed to the nitrogen atom's lone pair participating in the π-system. The most favorable position for electrophilic attack is overwhelmingly the C3 position.[1][2][3] Mechanistic studies have shown that attack at C3 proceeds through a cationic intermediate (a σ-complex or arenium ion) that preserves the aromaticity of the fused benzene ring, a key stabilizing factor.[3] Attack at the C2 position would disrupt this benzenoid aromaticity, resulting in a less stable intermediate.
Deconstructing the Substrate: 7-Bromo-1-methyl-2-phenyl-1H-indole
The reactivity and regioselectivity of our target substrate are dictated by the cumulative electronic effects of its three substituents. Understanding these influences is paramount for predicting reaction outcomes and selecting appropriate conditions.
-
1-Methyl Group: The N-methyl group is an electron-donating group (EDG) through induction.[4] It increases the electron density of the pyrrole ring, further activating the indole nucleus for EAS compared to an N-H indole.
-
2-Phenyl Group: The phenyl ring at the C2 position sterically hinders attack at that site. Electronically, its effect is twofold: it withdraws electron density via induction but can donate via resonance. However, its primary role in this context is to block the C2 position, thereby reinforcing the inherent electronic preference for C3 substitution.
-
7-Bromo Group: Located on the benzene ring, the bromine atom is a classic example of a deactivating, yet ortho, para-directing group.[5][6] It deactivates the entire ring system towards electrophiles through its strong electron-withdrawing inductive effect (-I). However, through resonance (+R), it can donate lone-pair electron density. While it deactivates the ring, the overwhelming nucleophilicity of the C3 position within the pyrrole moiety means that substitution will still preferentially occur there, rather than on the deactivated benzene ring.
The confluence of these effects establishes a clear directive for incoming electrophiles, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
The Multifaceted Biological Activities of Substituted Bromoindoles: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Impact of Bromination
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound therapeutic implications. Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery. The strategic introduction of a bromine atom onto this indole ring system dramatically alters its physicochemical properties, often amplifying its biological potency and providing a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the diverse biological activities of substituted bromoindoles, providing a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted bromoindoles have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a spectrum of human cancer cell lines. Their mechanisms of action are often pleiotropic, targeting key oncogenic signaling pathways and cellular processes essential for tumor progression and survival.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
A primary mechanism by which bromoindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many bromoindole derivatives have been shown to modulate the intricate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members (like Bcl-2 itself) preventing cell death and pro-apoptotic members (like Bax and Bak) promoting it. Certain bromoindoles can inhibit the function of anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering a caspase cascade that culminates in apoptosis.
Furthermore, several substituted bromoindoles have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and chemoresistance. Bromoindoles can interfere with this pathway by preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.
Some bromoindole derivatives also exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. Inhibition of EGFR signaling can lead to cell cycle arrest and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The position and nature of substituents on the bromoindole scaffold are critical determinants of anticancer activity. Structure-activity relationship studies have revealed that the presence of a bromine atom, particularly at the 5- or 6-position of the indole ring, often enhances cytotoxic activity.
| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivative | 3-bromo on pyrroledione, indole at C4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Low MIC values | |
| 5-bromoindole-2-carboxylic acid derivative 3a | 5-bromo, 2-carboxylic acid derivative | HepG2, A549, MCF-7 | Potent antiproliferative activity | |
| Pyrrole-indole hybrid 3h | Single chloro-substitution | T47D (breast cancer) | 2.4 | |
| Pyrido-indole-one hybrid 9c | Pyrido-indole-one core | MDA-MB-231 (breast cancer) | 0.77 ± 0.03 | |
| 2-phenyl-1H-indole derivative 4j | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 16.18 | |
| 2-phenyl-1H-indole derivative 4k | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 25.59 |
This table presents a selection of reported IC50 values to illustrate the anticancer potential of substituted bromoindoles. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted bromoindole compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoindole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45 mg/ml.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at an optimal wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizing the Mechanism: Key Signaling Pathways
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant microbial infections presents a formidable challenge to global health. Substituted bromoindoles have demonstrated promising antimicrobial activities against a range of pathogenic bacteria and fungi, positioning them as potential leads for the development of novel anti-infective agents.
Mechanism of Action: Disrupting Microbial Integrity
A key mechanism underlying the antimicrobial action of many bromoindoles is the disruption of microbial membranes. Certain 6-bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This disruption of the cell membrane's integrity leads to leakage of intracellular components and ultimately cell death. Some 5-bromoindole-polyamine conjugates have also been shown to disrupt the bacterial membrane of both Staphylococcus aureus (including MRSA) and the outer membrane of Pseudomonas aeruginosa. This membrane perturbation is thought to be a key factor in both their intrinsic antimicrobial activity and their ability to potentiate the effects of existing antibiotics.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of bromoindoles is significantly influenced by their substitution patterns. For instance, 5-bromo-substituted indole-polyamine conjugates generally exhibit a broader spectrum of activity compared to their unsubstituted counterparts. The nature of the substituent at other positions on the indole ring also plays a crucial role. For example, in a series of indolylbenzimidazole derivatives, the introduction of a bromine atom into the imidazole fragment significantly enhanced antimicrobial activity against S. aureus, MRSA, and C. albicans.
| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | 6,6'-dibromo, bis-indole | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | 8 | |
| 5-bromo-indole-3-carboxamido-polyamine conjugate (13b) | 5-bromo, carboxamido-polyamine side chain | Staphylococcus aureus | ≤ 0.28 µM | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 5-bromo on indole, dimethyl on benzimidazole | Candida albicans | 3.9 | |
| Indole-triazole derivative (3d) | Indole with triazole substitution | Candida albicans | 3.125 | |
| Ciprofloxacin-indole hybrid (8b) | Ciprofloxacin hybrid with indole and Cl substituent | Staphylococcus aureus | 0.0625 |
This table provides a selection of reported MIC values to highlight the antimicrobial potential of substituted bromoindoles. Direct comparisons should be made with caution due to variations in microbial strains and testing methodologies.
Experimental Protocols
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Substituted bromoindole compound
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the bromoindole compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that indole derivatives, including bromoindoles, possess significant neuroprotective properties, offering a promising avenue for the development of therapies to combat these devastating disorders.
Mechanism of Action: Quelling Oxidative Stress and Inflammation
A key mechanism underlying the neuroprotective effects of indole derivatives is their ability to mitigate oxidative stress and neuroinflammation, two central players in the pathology of neurodegenerative diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, leads to cellular damage and apoptosis. Indole compounds can act as potent antioxidants, scavenging free radicals and bolstering the endogenous antioxidant response.
Some indole derivatives exert their neuroprotective effects by modulating key signaling pathways involved in cellular defense against oxidative stress, such as the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Additionally, indole derivatives can modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
Furthermore, indole compounds can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. For instance, the presence of a benzyloxy, hydroxy, or methoxy group at the 5-position of the indole ring has been shown to enhance antioxidant characteristics. While specific SAR studies on a broad range of substituted bromoindoles in neuroprotection are still emerging, the foundational role of the indole scaffold in interacting with neurological targets suggests that bromination can be a valuable strategy to modulate these activities.
Currently, there is a limited amount of specific quantitative data (e.g., EC50 values) for a wide range of substituted bromoindoles in neuroprotective assays in the public domain. Further research is needed to establish clear structure-activity relationships in this area.
Experimental Protocols
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Phenol red-free cell culture medium
-
DCFH-DA stock solution (in DMSO)
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
Substituted bromoindole compound
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the bromoindole compound for a specified period.
-
ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂) to the appropriate wells.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with a working solution of DCFH-DA (typically 5-50 µM) in phenol red-free medium for 30-45 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Data Analysis: Quantify the change in fluorescence, which is proportional to the level of intracellular ROS.
An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
Materials:
-
Cell culture supernatant from treated neuronal or microglial cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme-linked conjugate, substrate, and standards)
-
96-well ELISA plates
-
Wash buffer
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least one hour.
-
Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin conjugate. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Visualizing the Neuroprotective Mechanism
Synthesis of Substituted Bromoindoles: A Brief Overview
The synthesis of substituted bromoindoles is a well-established field in organic chemistry, with numerous methods available for their preparation. A common strategy involves the direct bromination of an appropriately substituted indole. However, controlling the regioselectivity of this reaction can be challenging. More sophisticated methods often involve the construction of the indole ring from a pre-functionalized benzene derivative. The Fischer indole synthesis, for example, is a classic method that can be adapted for the synthesis of bromoindoles from bromo-substituted phenylhydrazines. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for the synthesis of amino-substituted bromoindoles. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Conclusion: The Promising Future of Bromoindoles in Drug Discovery
Substituted bromoindoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their immense potential for the development of novel therapeutics. The introduction of the bromine atom not only often enhances the therapeutic potential of the indole scaffold but also provides a key site for further chemical diversification. Continued research into the structure-activity relationships and the intricate molecular mechanisms of action of these compounds will be paramount for optimizing their design and translating their therapeutic promise into clinical reality. This guide provides a foundational resource for researchers to explore and harness the multifaceted potential of substituted bromoindoles in the ongoing quest for new and effective medicines.
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for 7-Bromo-1-methyl-1H-indole
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 7-Bromo-1-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position offers a key vector for molecular diversification. This application note details the underlying mechanism, explores critical reaction parameters, presents a reliable, field-tested protocol, and offers a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-7 Arylated Indoles
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[3][4]
The 1-methyl-1H-indole core is a foundational element in numerous biologically active compounds.[5] Specifically, the synthesis of 7-aryl-1-methyl-1H-indoles provides access to a chemical space of significant interest for developing novel therapeutics. Direct arylation at the C-7 position using cross-coupling technology is a highly efficient strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. This guide provides the scientific rationale and a practical, step-by-step protocol for this crucial transformation.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The entire process can be understood through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: This is often the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a new Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.[2] For electron-rich heteroaryl halides, using bulky, electron-donating phosphine ligands on the palladium catalyst can accelerate this step.[8]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[3][9] This boronate species then exchanges its aryl group for the halide on the Pd(II) complex. The exact mechanism of this ligand exchange is complex and can be influenced by the specific base and solvent used.[1]
-
Reductive Elimination: The final step involves the two organic ligands (the indole and the new aryl group) coupling together to form the desired C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Optimizing the Reaction: A Guide to Key Parameters
The success of the coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize common choices and their underlying rationale.
Table 1: Palladium Catalyst Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2 - 5 | A common, air-stable Pd(0) source. Effective for many aryl bromides but can be less active for challenging substrates.[4] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 3 | A robust Pd(II) precatalyst. The dppf ligand provides stability and promotes efficient coupling for a wide range of substrates. |
| Pd(OAc)₂ | SPhos or XPhos | 0.5 - 2 | Used with bulky, electron-rich Buchwald phosphine ligands. Highly effective for electron-rich or sterically hindered aryl halides and chlorides.[10][11] |
| Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | 1 - 3 | A powerful combination for room-temperature couplings of many aryl bromides.[3] |
Table 2: Role of the Base
| Base | Strength | Typical Equivalents | Rationale & Comments |
| K₂CO₃ | Moderate | 2.0 - 3.0 | A standard, cost-effective choice, often used in aqueous/organic solvent mixtures.[12][13] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | More soluble in organic solvents than K₂CO₃. Often provides higher yields, especially in anhydrous conditions or with less reactive substrates.[4] |
| K₃PO₄ | Strong | 2.0 - 3.0 | A strong, non-nucleophilic base. Excellent for couplings involving sensitive functional groups and often used with Buchwald-type catalysts.[8][14] |
| NaHCO₃ | Weak | 2.0 - 4.0 | A mild base suitable for substrates with base-labile functional groups. May require higher temperatures or longer reaction times. |
Table 3: Common Solvent Systems
| Solvent(s) | Typical Ratio | Temperature (°C) | Rationale & Comments |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 100 | A classic biphasic system. Water helps dissolve the inorganic base and facilitates boronate formation.[15] |
| Toluene / Water | 10:1 | 90 - 110 | Good for higher temperature reactions. Toluene is less coordinating than THF or dioxane. |
| DMF or DMAc | Anhydrous or with water | 100 - 120 | High-boiling polar aprotic solvents that can effectively solubilize all components.[15] |
| Ethanol / Water | 4:1 | 80 (Microwave) | A greener solvent choice, particularly effective under microwave irradiation which can dramatically reduce reaction times.[4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a standard palladium catalyst.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle two more times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Degas 1,4-dioxane and deionized water separately by bubbling with inert gas for 15-20 minutes. Using syringes, add 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-aryl-1-methyl-1H-indole product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand system.3. Poor quality base or boronic acid. | 1. Ensure proper degassing of solvents and inert atmosphere technique.2. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[10] Increase temperature.3. Use freshly purchased or purified reagents. Grind the base to a fine powder.[8] |
| Protodeborylation | Boronic acid is unstable under reaction conditions and is replaced by a proton. | Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol ester).[6] |
| Homocoupling | Two molecules of the boronic acid couple together. Can be promoted by oxygen.[6] | Rigorously exclude oxygen from the reaction. Ensure the Pd precatalyst is properly activated to Pd(0). |
| Dehalogenation | The starting bromide is reduced to 1-methyl-1H-indole. | This side reaction can occur via a hydride transfer mechanism.[6] Ensure solvents are pure. Avoid amine bases if possible, as they can sometimes be a hydride source. |
Conclusion
The Suzuki-Miyaura cross-coupling provides a robust and highly effective method for the synthesis of 7-aryl-1-methyl-1H-indoles. By understanding the core catalytic cycle and the specific roles of the catalyst, base, and solvent, researchers can rationally design, optimize, and troubleshoot this powerful transformation. The protocol provided herein serves as a validated starting point for the efficient diversification of the indole scaffold, enabling further exploration in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry
An In-Depth Guide to the Buchwald-Hartwig Amination of 7-Bromo-1-methyl-1H-indole: Principles, Protocols, and Proven Practices
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials. The ability to precisely install nitrogen-based functional groups onto this heterocyclic framework is paramount for drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1][2] Its development revolutionized the synthesis of arylamines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to a specific, electronically distinct substrate: this compound. Unlike couplings at other positions of the indole ring, the 7-position presents unique steric and electronic challenges. This document, intended for researchers and drug development professionals, offers a comprehensive overview of the reaction mechanism, a deep dive into the critical parameters influencing success, detailed experimental protocols, and troubleshooting advice grounded in established chemical principles.
Reaction Principle: Deconstructing the Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned catalytic cycle orchestrated by a palladium complex. While seemingly straightforward, each step is critical for achieving high yields and preventing the formation of unwanted side products. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4]
-
Oxidative Addition : The cycle begins with a catalytically active, electron-rich Palladium(0) species, typically bearing bulky phosphine ligands (L). This complex reacts with the aryl halide (Ar-X), in this case, this compound, inserting itself into the carbon-bromine bond. This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the entire cycle.[5]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic amido species. This step generates a palladium-amido intermediate.
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido ligand on the palladium center couple, forming the desired C-N bond and the arylamine product. This process reduces the palladium center back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[6]
A competing and often detrimental side reaction is β-hydride elimination, which can occur from the palladium-amido intermediate and leads to the formation of a hydrodehalogenated arene (1-methyl-1H-indole) and an imine.[1] The choice of a bulky ligand is crucial to sterically disfavor this pathway and promote the desired reductive elimination.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Scientist's Guide to Optimization
Success in the Buchwald-Hartwig amination of this compound requires careful consideration of each reaction component. The choices are interdependent and should be tailored to the specific amine coupling partner.
Palladium Source and Ligand Selection
The combination of the palladium source and the phosphine ligand is the heart of the catalyst system.
-
Palladium Source : While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern practice strongly favors the use of well-defined precatalysts .[7] These are air- and moisture-stable Pd(II) complexes that reliably generate the active Pd(0) species in situ. Generations of Buchwald precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) offer superior performance, reproducibility, and convenience compared to generating the catalyst from separate Pd(II) sources and ligands.
-
Ligand Choice : The choice of ligand is arguably the most critical factor. For heteroaromatic substrates like indoles, bulky, electron-rich biaryl monophosphine ligands are essential.[8] These ligands promote the crucial oxidative addition and reductive elimination steps while inhibiting catalyst deactivation and side reactions.[1]
| Ligand | Key Features & Applications |
| XPhos | A highly general and robust ligand for a wide range of amines, including primary and secondary amines, with aryl bromides. Often a first choice for screening.[8] |
| RuPhos | Particularly effective for coupling sterically hindered secondary amines and for reactions involving electron-deficient aryl halides. |
| BrettPhos | Excellent for coupling primary alkylamines and anilines, often providing high yields where other ligands may struggle.[4] |
| tBuXPhos | A more sterically hindered variant of XPhos, useful for challenging couplings and has been shown to be effective in aqueous media.[9][10] |
Expert Insight: For the 7-bromoindole substrate, starting with an XPhos-based precatalyst is a logical and high-probability starting point due to its broad utility and proven success with heteroaromatic halides.[11]
Base Selection
The base plays a dual role: it facilitates the deprotonation of the amine to form the active amido species and is involved in the generation of the active Pd(0) catalyst from some precatalysts. The choice of base must balance reactivity with the functional group tolerance of the substrates.
-
Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for many aminations.[7] However, its high basicity can be incompatible with sensitive functional groups like esters.
-
Weaker Inorganic Bases : For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[4][11] Reactions with these bases may require slightly higher temperatures or longer reaction times to achieve full conversion.
Expert Insight: For a robust substrate like this compound, NaOtBu is an excellent starting point when coupling with alkylamines or anilines. If the amine coupling partner contains a base-sensitive group, switching to K₃PO₄ is a prudent modification.
Solvent
The solvent must solubilize the reactants and be stable at the required reaction temperature, typically 80-110 °C.
-
Aprotic, Non-coordinating Solvents : Toluene and 1,4-dioxane are the most commonly used solvents.[10] They are generally inert and have appropriate boiling points.
-
Ethereal Solvents : Tetrahydrofuran (THF) can also be used, though its lower boiling point (66 °C) may necessitate sealed-vessel reactions to reach sufficient temperatures.[8]
Expert Insight: Toluene is a reliable and widely used choice for these reactions. It is crucial to use anhydrous solvent, as water can interfere with the catalyst and base.[12]
Application Notes and Protocols
This section provides a representative protocol for the coupling of this compound with morpholine, a common secondary amine.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Substrate (1.0 equiv) |
| Morpholine | ≥99% | Commercially Available | Amine (1.2 equiv) |
| XPhos Pd G3 Precatalyst | ≥98% | Commercially Available | Catalyst (1-2 mol%) |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Base (1.4 equiv) |
| Toluene | Anhydrous | Commercially Available | Solvent |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine (Saturated NaCl) | - | Prepared in-house | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | Drying agent |
Detailed Experimental Protocol
Reaction Setup:
Figure 2: General workflow for the Buchwald-Hartwig amination.
-
Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol, 1.0 equiv), XPhos Pd G3 precatalyst (e.g., 17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).
-
Inerting : Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition : Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).
-
Reaction : Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, 1-methyl-7-(morpholin-4-yl)-1H-indole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or water contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.[12] Use a fresh bottle of precatalyst.2. Increase temperature (up to 120 °C in a sealed tube if necessary).3. Screen alternative ligands (e.g., RuPhos) or a stronger base if using K₃PO₄. |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride elimination is competing with reductive elimination.2. Presence of a hydrogen source (e.g., water). | 1. Use a bulkier ligand (e.g., tBuXPhos) to sterically hinder the β-hydride elimination pathway.[1]2. Re-verify that all reagents and solvents are anhydrous. |
| Incomplete Reaction / Stalling | 1. Catalyst deactivation.2. Base is not strong enough or has poor solubility. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%).2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).[7] If using an inorganic base, ensure vigorous stirring to maintain suspension. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Mastering the Functionalization of the Indole Core: Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromoindoles
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its versatile framework offers multiple sites for functionalization, yet direct and selective modification at the C7 position has historically presented a significant synthetic challenge due to the intrinsic electronic preferences of the indole ring for reactions at C3 and C2.[2][3] The development of robust synthetic methodologies to access C7-substituted indoles is therefore of paramount importance, as this modification can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
7-Bromoindoles have emerged as pivotal building blocks for introducing molecular diversity at this underexplored position. The carbon-bromine bond at C7 serves as a versatile synthetic handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4] This guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions applied to 7-bromoindoles, offering detailed protocols, mechanistic insights, and practical guidance for their successful implementation in a research and drug development setting.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of biaryl structures due to its mild conditions, broad substrate scope, and the commercial availability and stability of boronic acid reagents.[5] For 7-bromoindoles, this reaction provides a direct route to 7-arylindoles, a motif present in numerous biologically active compounds.
Mechanistic Rationale & Key Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly with the electron-rich indole nucleus which can sometimes pose challenges such as catalyst inhibition.
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a Pd(0) complex such as Pd(PPh₃)₄. For challenging substrates like 7-bromoindoles, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) is often beneficial.[6] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. An aqueous solution of an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.[7]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrates and the inorganic base.[4] Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 7-bromoindole.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
This protocol is adapted from a procedure for the aqueous Suzuki-Miyaura cross-coupling of N-protected halotryptophans.[4]
Materials:
-
N-Boc-7-bromoindole
-
Arylboronic acid
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
tert-Butanol (t-BuOH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add N-Boc-7-bromoindole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add the palladium catalyst, Pd(dtbpf)Cl₂ (2 mol%).
-
Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under a positive pressure of the inert gas, add a degassed mixture of t-BuOH and water (e.g., 3:1 v/v) to achieve a desired concentration (e.g., 0.1 M with respect to the 7-bromoindole).
-
Place the reaction mixture in a preheated oil bath at 37-80 °C. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-aryl-N-Boc-indole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(dtbpf)Cl₂ (2) | (internal) | K₂CO₃ (3) | t-BuOH/H₂O | 37 | 24 | ~95% (conv.) | [4] |
| Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | Substrate dependent | General |
| Pd₂(dba)₃ (2.5) | RuPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | 16 | Substrate dependent | General |
II. The Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds.[8] This reaction is particularly valuable for synthesizing 7-aminoindoles, which are key intermediates in the preparation of pharmacologically active compounds.
Mechanistic Rationale & Key Considerations
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[9]
-
Catalyst System: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial. Ligands like XPhos, RuPhos, and Josiphos-type ligands have proven highly effective.[9] Palladium precatalysts, such as those from the G3 or G4 generation (e.g., XPhos Pd G3), are often used for their air-stability and high reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[10] The choice of base can be critical, especially when dealing with base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Rigorous exclusion of air and moisture is essential for optimal results.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination of 7-bromoindole.
Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromotryptophan
This protocol is based on a reported procedure for the amination of unprotected halotryptophans in aqueous media.[10]
Materials:
-
7-Bromotryptophan
-
Amine (e.g., aniline)
-
tBuXPhos Pd G1 precatalyst
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vial, dissolve 7-bromotryptophan (1.0 equiv.) in a solution of NaHCO₃ (5.0 equiv.) in deionized water.
-
Add the amine (3.0 equiv.) to the solution.
-
In a separate vial, dissolve the tBuXPhos Pd G1 precatalyst (5 mol%) in tert-amyl alcohol.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vial and heat the mixture in a preheated oil bath at 65 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl to pH ~3.
-
Purify the product directly from the aqueous solution using reverse-phase HPLC.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| tBuXPhos Pd G1 (5) | (internal) | NaHCO₃ (5) | H₂O/t-amyl alcohol | 65 | 16 | Substrate dependent | [10] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12-24 | Substrate dependent | General |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 18 | Substrate dependent | General |
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a powerful method for constructing C(sp²)–C(sp) bonds.[11] This reaction is instrumental in synthesizing 7-alkynylindoles, which are versatile intermediates for further transformations, including click chemistry and the synthesis of complex heterocyclic systems.
Mechanistic Rationale & Key Considerations
The Sonogashira coupling involves a dual catalytic system with palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12]
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as a base and, in some cases, as the solvent.
-
Solvent: Solvents like THF, DMF, or acetonitrile are common. The reaction is usually performed under an inert atmosphere.
Visualizing the Sonogashira Catalytic Cycle
Caption: Dual catalytic cycles in the Sonogashira coupling of 7-bromoindole.
Experimental Protocol: Sonogashira Coupling of 7-Bromoindole
This is a general protocol that may require optimization for specific substrates.[13]
Materials:
-
7-Bromoindole
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk flask, add 7-bromoindole (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with an inert gas (3x).
-
Add anhydrous DMF and degassed TEA.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | TEA (2) | DMF | 70 | 6 | Substrate dependent | General |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA (2) | THF | RT-50 | 12 | Substrate dependent | General |
| [PdCl₂(CH₃CN)₂] (15) | None (Copper-free) | Cs₂CO₃ (6.2) | MeCN/H₂O | 65 | 2 | Substrate dependent | [14] |
IV. The Heck Reaction: Alkenylation of the Indole Core
The Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[15] For 7-bromoindoles, this allows for the introduction of vinyl groups, which are valuable for further synthetic manipulations.
Mechanistic Rationale & Key Considerations
The Heck reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[16]
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a common precatalyst, often used in combination with phosphine ligands like tri-o-tolylphosphine or triphenylphosphine. Ligandless conditions using palladium on charcoal (Pd/C) have also been reported.
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the reaction. Triethylamine, potassium carbonate, or sodium acetate are frequently used.
-
Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are typically employed.
Visualizing the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction of 7-bromoindole.
Experimental Protocol: Heck Reaction of 7-Bromoindole
This is a general protocol that may need optimization for specific alkenes.[17]
Materials:
-
7-Bromoindole
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
Anhydrous acetonitrile
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a sealable reaction tube, add 7-bromoindole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile, TEA (1.5 equiv.), and the alkene (1.2 equiv.).
-
Seal the tube and heat in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Table 4: Representative Conditions for the Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | TEA (1.5) | Acetonitrile | 100 | 24 | Substrate dependent | General |
| Pd/C (5) | None | K₂CO₃ (2) | DMF | 120 | 18 | Substrate dependent | General |
| Pd EnCat® 40 | None | NaHCO₃ (1.5) | EtOH | MW | <1 | Substrate dependent | [17] |
V. Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto the indole scaffold provides a versatile synthetic handle for conversion into various functional groups such as amines, amides, and carboxylic acids. Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods.[18]
Mechanistic Rationale & Key Considerations
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination.
-
Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, air-stable, and convenient source of cyanide.[1] Zinc cyanide (Zn(CN)₂) is another common reagent.
-
Catalyst System: Palladium precatalysts combined with bulky phosphine ligands like XPhos are highly effective.
-
Solvent and Additives: A mixture of an organic solvent like dioxane and water is often used. Additives such as potassium acetate (KOAc) can be beneficial.[1]
Experimental Protocol: Cyanation of 7-Bromoindole
This protocol is based on a reported procedure for the cyanation of halo-indoles.[1]
Materials:
-
7-Bromoindole
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
Potassium acetate (KOAc)
-
Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction tube, add 7-bromoindole (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), the palladium precatalyst (0.2 mol%), XPhos (0.4 mol%), and KOAc (0.125 equiv.).
-
Seal the tube, then evacuate and backfill with nitrogen (3x).
-
Add degassed dioxane and water (1:1 ratio).
-
Place the tube in a preheated oil bath at 100 °C and stir for 1.5-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography to yield 7-cyanoindole.
Table 5: Conditions for Cyanation of 7-Bromoindole
| Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G3 (0.2) | XPhos (0.4) | K₄[Fe(CN)₆] (0.5) | Dioxane/H₂O | 100 | 1.5 | 90 | [1] |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have transformed the synthetic accessibility of C7-functionalized indoles, turning 7-bromoindoles into powerful and versatile building blocks. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with cyanation, provide a robust toolkit for researchers in drug discovery and materials science to create novel molecular architectures with tailored properties. As catalyst technology continues to advance, we can anticipate the development of even milder, more efficient, and more sustainable protocols for the functionalization of the indole core, further expanding the chemical space available for exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 7-Bromo-1-methyl-1H-indole in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the 7-Bromo-1-methyl-1H-indole Scaffold in Kinase Inhibitor Design
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and its ability to mimic the purine core of ATP, the natural ligand for protein kinases.[1] Kinase inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology and immunology, by targeting the dysregulated signaling pathways that drive these diseases.[2] Within this landscape, this compound presents itself as a highly versatile and strategic building block for the synthesis of novel kinase inhibitors.
The bromine atom at the 7-position serves as a crucial synthetic handle for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the exploration of chemical space around the indole core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties. The methyl group at the 1-position of the indole nitrogen cap prevents the formation of undesired N-arylated byproducts and can provide beneficial steric and electronic contributions to the overall molecule, potentially enhancing binding affinity and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of next-generation kinase inhibitors.
Core Synthetic Strategies: Harnessing Palladium Catalysis
The C7-position of the indole ring is a key vector for introducing diversity in kinase inhibitor design. The two most powerful and widely adopted methods for functionalizing the 7-bromo substituent are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are favored for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.
Suzuki-Miyaura Cross-Coupling: Building Bi-aryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or their esters. This is particularly relevant for synthesizing inhibitors that target the hinge region of the kinase ATP-binding pocket, where an aromatic or heteroaromatic moiety at the C7-position can form crucial hydrogen bonds and hydrophobic interactions. For instance, coupling with a pyrimidine boronic acid can introduce a key hinge-binding motif found in many potent kinase inhibitors.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Heteroaryl boronic acid or boronate ester (e.g., pyrimidine-5-boronic acid) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equivalent), the heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Add the anhydrous, degassed solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-heteroaryl-1-methyl-1H-indole derivative.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Introducing Key Pharmacophores
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 7-position of the indole core.[3] This is particularly significant in kinase inhibitor synthesis, as an amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase hinge region. Furthermore, the introduced amine can serve as a point of attachment for further diversification.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure and may require optimization for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium catalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Add the base (1.5-2.5 equivalents) and this compound (1.0 equivalent).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equivalents) via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-amino-1-methyl-1H-indole derivative.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Application in Kinase Inhibitor Synthesis: Targeting Key Signaling Pathways
The derivatives of this compound are poised to be valuable scaffolds for inhibitors of several important kinase families, including Janus kinases (JAKs) and Aurora kinases. Dysregulation of these kinases is implicated in a range of inflammatory diseases and cancers.[5][6]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its aberrant activation is a hallmark of autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms.[2] Several approved JAK inhibitors feature a nitrogen-containing heterocyclic core that interacts with the hinge region of the kinase. By coupling this compound with appropriate aminopyrazoles or other nitrogen-rich heterocycles via Buchwald-Hartwig amination, novel JAK inhibitors can be synthesized. The 1-methyl-1H-indole moiety can occupy the hydrophobic pocket of the ATP-binding site, while the appended heterocycle engages with the hinge region.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6] The synthesis of Aurora kinase inhibitors often involves a bi-aryl scaffold. The Suzuki-Miyaura coupling of this compound with a suitable aryl or heteroaryl boronic acid can generate core structures that can be further elaborated to produce potent and selective Aurora kinase inhibitors.
Data Presentation: Representative Biological Activity
While specific IC₅₀ values for inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the following table presents data for structurally related indole- and azaindole-based kinase inhibitors to illustrate the potential of this scaffold. The data underscores the potency that can be achieved with indole-based cores against key kinase targets.
| Kinase Target | Scaffold Type | Representative IC₅₀ (nM) | Reference |
| JAK3 | 7-Azaindole derivative | 1 | [2] |
| JAK2 | 7-Azaindole derivative | 20 | [2] |
| Aurora A | 7-Azaindole derivative | 128 | [7] |
| Aurora B | 7-Azaindole derivative | 5.7 | [7] |
| CHK1 | 5-Azaindolocarbazole | 14 | [7] |
Note: The IC₅₀ values are for representative compounds and serve to demonstrate the potential of the indole scaffold. The actual activity of derivatives of this compound will depend on the specific substituents introduced.
Conclusion and Future Perspectives
This compound is a valuable and strategically designed building block for the synthesis of kinase inhibitors. Its pre-methylated nitrogen circumvents potential side reactions, and the C7-bromo substituent provides a reliable handle for introducing molecular diversity through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to leverage this versatile scaffold in the discovery and development of novel therapeutics targeting a range of kinases implicated in human disease. Future work in this area will likely focus on the synthesis of diverse libraries based on this core and the exploration of their activity against a broader panel of kinases.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Sonogashira coupling of 7-bromoindoles for alkyne introduction
Application Note & Protocol
Strategic Introduction of Alkynes at the C7 Position of Indoles via Sonogashira Coupling of 7-Bromoindoles
Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry and materials science. Functionalization at the C7 position, however, remains a significant challenge due to its sterically hindered nature and the potential for competing reactions at other positions. This application note provides a comprehensive guide to the Sonogashira cross-coupling reaction for the direct introduction of terminal alkynes onto the C7 position of the indole ring, starting from readily accessible 7-bromoindoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into reaction optimization and troubleshooting. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials development seeking to leverage this powerful C-C bond-forming reaction.
Theoretical Background and Strategic Importance
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, has become an indispensable tool in modern organic synthesis. Its application to the indole scaffold allows for the introduction of an alkyne moiety, which serves as a versatile synthetic handle for further transformations such as click chemistry, cyclization reactions, or the synthesis of complex polycyclic aromatic systems.
Alkynylation at the C7 position is particularly valuable. The resulting 7-alkynylindoles are key intermediates in the synthesis of a variety of biologically active compounds, including protein kinase inhibitors and other therapeutic agents. The steric bulk at C7 can also be exploited to modulate the conformational properties of the final molecule.
The reaction typically proceeds via a dual catalytic cycle (see Figure 1), involving both palladium and copper. The palladium cycle involves oxidative addition of the aryl halide (7-bromoindole), followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the active Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a base.
Visualizing the Catalytic Cycle
To fully appreciate the interplay of the catalysts, the following diagram illustrates the generally accepted mechanism for the Sonogashira coupling.
Caption: Figure 1: Sonogashira Catalytic Cycle for 7-Bromoindole.
Detailed Experimental Protocol
This protocol provides a reliable method for the Sonogashira coupling of a generic N-protected 7-bromoindole with a terminal alkyne.
Materials & Reagents:
-
N-protected 7-bromoindole (e.g., N-Boc-7-bromoindole) (1.0 equiv)
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard workup and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the N-protected 7-bromoindole (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, to a concentration of 0.1-0.2 M). Stir the mixture for 5 minutes to ensure dissolution.
-
Addition of Base and Alkyne: Sequentially add the base (e.g., Et₃N, 2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the base and copper salts. Follow with a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-alkynylindole.
Optimization and Key Considerations (E-E-A-T)
The success of the Sonogashira coupling of 7-bromoindoles is highly dependent on the careful selection of reaction parameters. The following table and discussion summarize critical factors based on literature precedent.
| Parameter | Options | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst. For more challenging substrates, catalysts with more sophisticated ligands like dppf can improve efficiency by promoting reductive elimination. |
| Copper Co-catalyst | CuI | Copper(I) iodide is the standard and most effective co-catalyst for activating the terminal alkyne. Ensure it is of high purity. |
| Base | Et₃N, i-Pr₂NH, Cs₂CO₃ | An amine base like Et₃N or i-Pr₂NH is typically used to neutralize the HBr formed and facilitate the formation of the copper acetylide. For sensitive substrates, an inorganic base like Cs₂CO₃ can be beneficial. |
| Solvent | THF, DMF, Toluene, 1,4-Dioxane | The choice of solvent can significantly impact the reaction rate and yield. THF is a good starting point, while DMF may be required for less soluble substrates. All solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and Glaser coupling of the alkyne. |
| Temperature | Room Temp to 80 °C | While some reactive substrates may couple at room temperature, heating is generally required for 7-bromoindoles due to steric hindrance. Start at a moderate temperature (e.g., 60 °C) and adjust as needed based on reaction monitoring. |
| N-Protecting Group | Boc, SEM, PMB | The indole nitrogen is often protected to prevent side reactions and improve solubility. The choice of protecting group can influence the electronic properties of the indole and may require slight adjustments to the reaction conditions. |
Troubleshooting Common Issues:
-
Low or No Conversion: This can be due to inactive catalyst. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Consider increasing the catalyst loading or switching to a more active catalyst system.
-
Glaser Coupling (Alkyne Dimerization): This side reaction is often observed, especially in the absence of the aryl halide or with slow oxidative addition. It is promoted by oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere are crucial to minimize this.
-
Dehalogenation (Hydrodebromination): The 7-bromoindole can be reduced to the parent indole. This is often a sign of catalyst decomposition or the presence of water.
-
Complex Reaction Mixture: If multiple spots are observed on TLC, it may indicate product degradation or side reactions. Lowering the reaction temperature or shortening the reaction time may be necessary.
Conclusion
The Sonogashira coupling of 7-bromoindoles is a powerful and reliable method for introducing alkyne functionality at a sterically congested position of the indole core. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous anhydrous and anaerobic conditions, high yields of the desired 7-alkynylindoles can be achieved. These products are valuable building blocks for the synthesis of complex molecules with potential applications in medicine and materials science. This guide provides a solid foundation for researchers to successfully implement and optimize this important transformation in their own laboratories.
Application Note & Protocol: Optimizing Heck Reaction Conditions for 7-Bromoindole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C7-Functionalized Indoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The C7 position, in particular, offers a unique vector for substitution, allowing for the modulation of a molecule's steric and electronic properties to fine-tune its pharmacological profile. The Mizoroki-Heck reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of vinyl groups at this strategic position.[1]
However, 7-bromoindole presents a distinct set of challenges compared to simpler aryl halides. Its electron-rich nature can impede the initial oxidative addition step, which is often rate-limiting, while the presence of the N-H proton introduces potential for side reactions and catalyst inhibition. This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies to achieve successful and high-yielding Heck couplings with 7-bromoindole derivatives.
The Heck Catalytic Cycle: A Mechanistic Framework
Understanding the mechanism is paramount to rational optimization. The widely accepted catalytic cycle proceeds via a Pd(0)/Pd(II) pathway.[2] Key steps include the oxidative addition of the palladium catalyst into the aryl-bromide bond, coordination and migratory insertion of the olefin, and subsequent β-hydride elimination to release the product, followed by base-mediated regeneration of the active Pd(0) catalyst.[2][3]
References
Application Notes & Protocols: Strategic Functionalization of the Indole C7-Position
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless natural products, pharmaceuticals, and functional materials.[1][2][3] While the synthetic chemistry of indoles has been explored for over a century, direct and selective functionalization of the benzene core, particularly at the C7 position, has remained a formidable challenge.[1][4] The intrinsic electronic properties of the indole ring favor electrophilic substitution and other reactions at the electron-rich C3 and C2 positions of the pyrrole moiety.[2][3][5][6][7][8] Overcoming this inherent reactivity to forge new bonds at the sterically hindered and less reactive C7 position is not merely an academic exercise; it is a critical gateway to novel chemical space and the development of next-generation therapeutics.[5][9]
This guide moves beyond a simple recitation of procedures. As a senior application scientist, my objective is to provide a cohesive narrative grounded in mechanistic understanding and field-proven strategies. We will dissect the causality behind the choice of reagents, catalysts, and directing groups, empowering you to not only replicate these protocols but to adapt and innovate upon them. We will explore the three principal pillars of modern C7 functionalization: Directed ortho-Metalation (DoM), Transition-Metal-Catalyzed C-H Activation, and emerging Metal-Free Borylation strategies. Each protocol is designed as a self-validating system, with clear benchmarks and characterization checkpoints.
The Challenge of C7 Regioselectivity
The pyrrole ring of indole is significantly more electron-rich than the fused benzene ring. Consequently, classical electrophilic aromatic substitution reactions overwhelmingly favor the C3 position. Direct functionalization of the C4–C7 positions requires strategies that can override this natural electronic preference.[2][5][10][11] The C7 position, being adjacent to the indole nitrogen, offers a unique handle for chelation-assisted strategies, which have become the most powerful tools for achieving high regioselectivity.
Strategy I: Directed ortho-Metalation (DoM)
The DoM approach is a classic yet powerful method that leverages a Directing Metalation Group (DMG) on the indole nitrogen. This group positions a strong organolithium base to selectively deprotonate the adjacent C7-H bond, generating a C7-lithiated intermediate that can be trapped by a wide range of electrophiles.
Causality and Experimental Insight
The choice of DMG is critical. It must be able to coordinate effectively with the lithium base but also be removable under conditions that do not degrade the final product. While simple N-substituents are often insufficient, more elaborate groups like N-amides or N-phosphinoyls have proven effective.[12] The N-di-tert-butylphosphinoyl group, for instance, provides excellent regiocontrol, directing deprotonation exclusively to C7 when using n-BuLi at low temperatures.[12] However, a significant drawback of this specific DMG is the harsh conditions often required for its removal.[12][13]
A more versatile approach involves a one-pot, two-step metalation sequence. First, the more acidic C2 position is metalated and protected with a silyl group. This temporary block then allows for a clean and highly selective second metalation at the C7 position.[12]
Diagram: Mechanism of Directed ortho-Metalation
Caption: Directed ortho-Metalation (DoM) workflow for C7 functionalization.
Protocol 1: C7-Silylation of Indole via DoM
This protocol details the C7-silylation of an N-pivaloyl-protected indole using a sequential C2-protection/C7-metalation strategy.
Materials:
-
N-Pivaloylindole
-
sec-Butyllithium (sec-BuLi), 1.4 M in cyclohexane
-
Trimethylsilyl chloride (TMSCl)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-pivaloylindole (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.2 M).
-
C2-Metalation & Silylation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-BuLi (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Quench the reaction by adding TMSCl (1.2 equiv) dropwise. Allow the mixture to warm slowly to room temperature over 2 hours.
-
C7-Metalation: Re-cool the flask containing the in situ generated N-pivaloyl-2-TMS-indole to -40 °C. Add n-BuLi (1.2 equiv) dropwise. Stir the reaction mixture at this temperature for 2 hours.
-
C7-Electrophilic Quench: Add TMSCl (1.5 equiv) dropwise at -40 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield N-pivaloyl-2,7-bis(trimethylsilyl)indole.
-
Validation: Confirm product formation and purity via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C7-H proton signal and the appearance of a new silyl signal in the NMR spectrum are key indicators.
Strategy II: Transition-Metal-Catalyzed C-H Activation
The most significant modern advances in C7 functionalization have come from transition-metal-catalyzed C-H activation.[5][6][11] This strategy employs a directing group (DG) on the indole nitrogen that chelates to a metal center (e.g., Pd, Rh, Ru, Co), forming a stable five-membered metallacycle intermediate by activating the C7 C-H bond.[2][13] This intermediate then participates in a catalytic cycle to couple with various partners, including aryl halides, alkenes, and alkynes.
Causality and Experimental Insight
The power of this approach lies in its modularity. The choice of directing group, metal catalyst, ligand, and coupling partner can be tuned to achieve a remarkable diversity of C7-functionalized products.[1][4]
-
Palladium Catalysis: Often paired with an N-P(O)tBu₂ directing group, Pd(OAc)₂ is highly effective for C7-arylation with arylboronic acids or aryl halides.[1][14] The pyridine-type ligand is often crucial for achieving high regioselectivity.[14]
-
Rhodium Catalysis: Rh(I) or Rh(III) catalysts are frequently used for C7-arylation and C7-alkenylation.[2][3] Sterically bulky phosphine-based directing groups like N-PtBu₂ can provide excellent selectivity for Rh-catalyzed arylation with aryl bromides.[13][15] The N-pivaloyl group is also effective for Rh-catalyzed C7-alkenylation.[3]
-
Ruthenium Catalysis: Ru(II) biscarboxylate complexes have emerged as robust catalysts for C7-amidation and C7-alkenylation under mild conditions, utilizing a weak oxygen-coordination from an N-pivaloyl group.[3][16] This method showcases a base-assisted internal electrophilic-type substitution (BIES) mechanism.[16]
Data Presentation: Comparison of Directing Groups for C-H Activation
| Directing Group (DG) | Metal Catalyst | Typical Reaction | Removability | Key Features |
| N-P(O)tBu₂ | Pd(OAc)₂ | Arylation | Harsh (LiAlH₄) | Excellent C7-selectivity for arylation with arylboronic acids.[1][14] |
| N-PtBu₂ | Rh(I) (e.g., Wilkinson's) | Arylation | Mild (Catalyst) | Easily attached and detached; broad scope for (hetero)aryl bromides.[1][13][15] |
| N-Pivaloyl | Ru(II), Rh(III) | Alkenylation, Amidation | Standard (hydrolysis) | Readily available, utilizes weak O-coordination, mild conditions.[3][16] |
| N-Hydrosilyl | Ir(I) | Borylation | Mild (TBAF) | Enables subsequent Suzuki coupling for diverse functionalization.[17] |
Diagram: General Catalytic Cycle for C7 C-H Activation
Caption: General catalytic cycle for transition-metal-directed C7 C-H functionalization.
Protocol 2: Palladium-Catalyzed C7-Arylation of N-P(O)tBu₂-Indole
This protocol is adapted from methodologies developed for the selective C-H arylation of indoles at the C7 position.[14]
Materials:
-
N-di-tert-butylphosphinoyl-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂), 5 mol%
-
3-Methylpyridine (0.4 equiv)
-
Potassium carbonate (K₂CO₃), (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-di-tert-butylphosphinoyl-indole, arylboronic acid, Pd(OAc)₂, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent and Ligand Addition: Add anhydrous toluene and deionized water (10:1 v/v ratio, approx. 0.1 M concentration relative to indole). Add 3-methylpyridine via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Characterize the C7-arylindole product by ¹H NMR, ¹³C NMR, and HRMS. Successful coupling is confirmed by the appearance of new aromatic signals corresponding to the coupled aryl group and the loss of the C7-H signal.
Strategy III: Metal-Free C-H Borylation
A significant advancement towards more sustainable chemistry is the development of metal-free C-H functionalization methods.[1] For C7-functionalization, a chelation-assisted aromatic C-H borylation using simple boron tribromide (BBr₃) has been developed.[1][4] The N-pivaloyl directing group selectively delivers the boron species to the C7 position. The resulting C7-borylated indole is a versatile intermediate that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to install a wide variety of substituents.
Causality and Experimental Insight
This strategy cleverly circumvents the need for precious metal catalysts in the initial C-H activation step.[1][4] The Lewis acidity of BBr₃ allows it to coordinate with the carbonyl oxygen of the N-pivaloyl group, forming a rigid six-membered transition state that brings the boron reagent into close proximity with the C7-H bond, facilitating borylation. This method is notable for its mild reaction conditions and broad functional group compatibility.[1][4]
Diagram: Workflow for C7-Functionalization via Borylation
Caption: Two-step strategy for C7 functionalization via metal-free borylation.
Protocol 3: Metal-Free C7-Borylation of N-Pivaloylindole
This protocol describes the first step of the two-step sequence: the C7-borylation.
Materials:
-
N-Pivaloylindole (1.0 equiv)
-
Boron tribromide (BBr₃), 1.0 M in CH₂Cl₂ (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA), (1.5 equiv)
-
Pinacol (2.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve N-pivaloylindole in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Reagent Addition: Cool the solution to 0 °C. Add DIPEA dropwise, followed by the slow, dropwise addition of the BBr₃ solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Esterification: Once the starting material is consumed, add a solution of pinacol in CH₂Cl₂ to the reaction mixture, followed by additional DIPEA. Stir at room temperature for 1 hour.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution in vacuo. The crude product can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography.
-
Validation: The resulting N-pivaloyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole should be characterized by ¹H NMR and ¹¹B NMR to confirm successful borylation at the C7 position. This intermediate can be used directly in subsequent Suzuki coupling reactions.
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 7-Bromoindoles in Modern Medicinal Chemistry
Abstract: The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Among its halogenated variants, 7-bromoindole has emerged as a particularly strategic building block in drug discovery.[1][3] Its bromine atom at the C7 position serves as a versatile synthetic handle, enabling the construction of complex molecular architectures through modern cross-coupling reactions.[1] This guide provides an in-depth exploration of 7-bromoindole's applications, biological significance, and detailed protocols for its synthetic manipulation, tailored for researchers, scientists, and drug development professionals.
The 7-Bromoindole Scaffold: A Privileged Intermediate
7-Bromoindole (CAS 51417-51-7) is a crystalline solid with a molecular weight of 196.04 g/mol .[][5] Its significance in medicinal chemistry is not derived from its inherent biological activity, but from its role as a key intermediate.[3] The bromine substituent at the 7-position provides a reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for building the carbon-carbon and carbon-nitrogen bonds essential for complex drug molecules.[1] This strategic placement allows for the late-stage functionalization of the indole core, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
dot graph "7_Bromoindole_as_a_Central_Scaffold" { layout=neato; graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Central Node A [label="7-Bromoindole\n(Starting Material)", fillcolor="#F1F3F4", shape=ellipse, width=2.5, height=1.5];
// Reaction Types B [label="Suzuki-Miyaura Coupling\n(C-C Bond Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Sonogashira Coupling\n(C-C Bond Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Other Couplings\n(e.g., Stille, Heck)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Resulting Scaffolds F [label="7-Arylindoles", shape=record, fillcolor="#F1F3F4"]; G [label="7-Aminoindoles", shape=record, fillcolor="#F1F3F4"]; H [label="7-Alkynylindoles", shape=record, fillcolor="#F1F3F4"]; I [label="Diverse Functionalized Indoles", shape=record, fillcolor="#F1F3F4"];
// Edges A -> B [label="+ Ar-B(OH)₂\n[Pd Catalyst]"]; A -> C [label="+ R₂NH\n[Pd Catalyst]"]; A -> D [label="+ Alkyne\n[Pd/Cu Catalyst]"]; A -> E [label="+ Organotin, etc.\n[Pd Catalyst]"]; B -> F; C -> G; D -> H; E -> I; } Caption: Workflow illustrating 7-bromoindole as a key intermediate for molecular diversification.
Synthesis of 7-Bromoindoles
While direct halogenation of the indole core typically favors the C3 position, specific methods have been developed for the synthesis of 7-bromoindole.[6] One common approach involves a one-pot sequential combination of halogenase and tryptophanase enzymes, highlighting a biocatalytic route to achieve regioselectivity.[7] These synthetic routes provide the crucial starting material for subsequent derivatization.
Biological Activities and Therapeutic Applications of 7-Bromoindole Derivatives
The true value of 7-bromoindole is realized in the biological activities of the molecules derived from it. Its derivatives have shown promise across a wide spectrum of diseases.
| Therapeutic Area | Target/Mechanism | Example Application | Supporting References |
| Oncology | Kinase Inhibition (e.g., Aurora, PDK1, CDK9, Haspin) | 7-Azaindole derivatives, bioisosteres of indoles, are potent kinase inhibitors used in cancer therapy.[8][9][10][11] | [8][10][12] |
| DDX3 Helicase Inhibition | Novel 7-azaindole derivatives have been designed to target the DDX3 adenosine-binding pocket, showing cytotoxic effects on cancer cells.[13][14] | [13][14] | |
| EGFR Inhibition | 5-bromoindole derivatives have been synthesized as inhibitors of the EGFR tyrosine kinase domain, inducing apoptosis in cancer cell lines.[15] | [15] | |
| Neurodegenerative Diseases | Multiple (e.g., anti-inflammatory, antioxidant) | Indole derivatives are investigated for treating Alzheimer's and Parkinson's by mitigating oxidative stress and protein aggregation.[16][17][18] | [3][16][17] |
| Infectious Diseases | Anti-virulence & Biofilm Inhibition | Halogenated indoles, including 7-bromoindole, eradicate persister cell formation in bacteria like E. coli and S. aureus and can decrease virulence.[] | [] |
| Inflammatory Diseases | Inhibition of NO, PGE2, TNFα | Brominated indoles have demonstrated anti-inflammatory activity by inhibiting key inflammatory mediators.[19] | [19] |
Application Protocols: Key Synthetic Transformations
The utility of 7-bromoindole is primarily harnessed through palladium-catalyzed cross-coupling reactions. Below are foundational protocols for the two most common and powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To synthesize a 7-aryl-indole by coupling 7-bromoindole with an arylboronic acid. This reaction is a cornerstone for creating bi-aryl structures prevalent in kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ or PdCl₂(dppf) are pre-catalysts that are reduced in situ. The phosphine ligands (e.g., PPh₃, dppf) stabilize the palladium center and modulate its reactivity.[20]
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[21]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is common. The organic solvent solubilizes the indole and aryl halide, while water dissolves the inorganic base, creating an efficient biphasic system.[22]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; graph [splines=true, fontname="Helvetica", fontsize=12, label="Simplified Suzuki-Miyaura Catalytic Cycle", labelloc=t]; node [shape=circle, style="filled", fontname="Helvetica", fontsize=10, fixedsize=true, width=1.5, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", pos="0,2.5!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="2,2.5!"]; PdII_Aryl [label="Ar-Pd(II)L₂-X", fillcolor="#FBBC05", pos="3.5,1.5!"]; Transmetal [label="Transmetalation", shape=plaintext, pos="3.5,0!"]; PdII_Both [label="Ar-Pd(II)L₂-Ar'", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3.5,-1.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="1.5,-2.5!"]; Product [label="Ar-Ar'", shape=box, style=solid, pos="0,-1.5!"];
// Edges Pd0 -> PdII_Aryl [label="Ar-X"]; PdII_Aryl -> PdII_Both [label="+ [Ar'-B(OR)₃]⁻"]; PdII_Both -> Pd0 [label=""]; PdII_Both -> Product [style=dashed];
// Ancillary steps Base [label="Base (e.g., K₂CO₃)", shape=box, style=solid, pos="6,0!"]; Boronic [label="Ar'-B(OH)₂", shape=box, style=solid, pos="6,1.5!"]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=box, style=solid, pos="6,-1.5!"]; Boronic -> Boronate [label="+ OH⁻", style=dashed]; Base -> Boronate [style=dashed, label="generates OH⁻"]; Boronate -> PdII_Aryl [style=dashed, color="#4285F4"]; } Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Materials:
-
7-Bromoindole (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equivalents)
-
Solvent: Degassed 1,4-Dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate, Brine
-
Silica gel for chromatography
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial, add 7-bromoindole, the arylboronic acid, and the base.
-
Inert Atmosphere: Add the palladium catalyst. Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 7-aryl-indole product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize a 7-(amino)indole by coupling 7-bromoindole with a primary or secondary amine. This reaction is essential for introducing amine functionalities, which are common in bioactive molecules for improving solubility and providing key hydrogen bonding interactions.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP).[23] The ligand's role is multifaceted: it facilitates the crucial oxidative addition and reductive elimination steps and prevents the formation of inactive palladium dimers.[24]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. The base deprotonates the amine in the catalytic cycle to form a more reactive amide, facilitating its coordination to the palladium center.[24]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=neato; graph [splines=true, fontname="Helvetica", fontsize=12, label="Simplified Buchwald-Hartwig Catalytic Cycle", labelloc=t]; node [shape=circle, style="filled", fontname="Helvetica", fontsize=10, fixedsize=true, width=1.5, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes in the cycle Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", pos="0,2.5!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="2,2.5!"]; PdII_Aryl [label="Ar-Pd(II)L-X", fillcolor="#FBBC05", pos="3.5,1.5!"]; AmineCoord [label="Amine\nCoordination", shape=plaintext, pos="3.5,0!"]; PdII_Amine [label="[Ar-Pd(II)L(HNR₂)]⁺X⁻", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3.5,-1.5!"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, pos="1.5,-2.5!"]; PdII_Amido [label="Ar-Pd(II)L(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="-1.5,0!"]; Product [label="Ar-NR₂", shape=box, style=solid, pos="-2,1.5!"];
// Edges Pd0 -> PdII_Aryl [label="Ar-X"]; PdII_Aryl -> PdII_Amine [label="+ HNR₂"]; PdII_Amine -> PdII_Amido [label=""]; PdII_Amido -> Pd0 [label=""]; PdII_Amido -> Product [style=dashed]; } Caption: A simplified diagram of the Buchwald-Hartwig amination cycle.
Materials:
-
7-Bromoindole (1.0 equivalent)
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or dioxane
-
Diatomaceous earth (Celite®)
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base, palladium pre-catalyst, and ligand to a flame-dried reaction vessel.
-
Reagent Addition: Add the 7-bromoindole and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel tightly and heat with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with water.
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove palladium residues. Wash the pad with additional solvent.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Perspectives
7-Bromoindole is a quintessential example of a strategic building block in modern drug discovery. Its true power lies not in its own biological profile, but in the synthetic versatility it offers. The ability to reliably forge new C-C and C-N bonds at the C7 position via robust and scalable cross-coupling reactions allows medicinal chemists to rapidly explore chemical space around the privileged indole core. As the demand for novel therapeutics against complex targets like kinases and for combating antimicrobial resistance continues to grow, the strategic application of versatile intermediates like 7-bromoindole will remain a critical component of successful drug development campaigns.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 12. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Biomolecules | Topical Collection : Natural and Synthetic Compounds in Neurodegenerative Disorders [mdpi.com]
- 19. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. benchchem.com [benchchem.com]
- 23. research.rug.nl [research.rug.nl]
- 24. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of Bromoindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of bromoindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges and side reactions commonly encountered when working with indole substrates. Our goal is to provide you with the mechanistic insights and practical solutions needed to troubleshoot your experiments effectively.
The Ideal Catalytic Cycle: A Reference Point
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1] Understanding the ideal catalytic cycle is fundamental to diagnosing what goes wrong when side reactions occur. The cycle proceeds through three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[2][3]
Caption: Ideal catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: Diagnosing & Solving Common Side Reactions
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My starting bromoindole is consumed, but I see significant amounts of the dehalogenated indole. How can I prevent this?
This is the most common side reaction, known as hydrodehalogenation . It occurs when a competing pathway, β-hydride elimination, outpaces the desired reductive elimination step.[1][4] This is particularly prevalent with amines that have a hydrogen atom on the carbon adjacent to the nitrogen (the β-carbon).
Causality: The palladium-amido intermediate, instead of undergoing reductive elimination to form the C-N bond, can eliminate a hydride (H⁻) from the amine's alkyl group. This hydride then reductively eliminates with the indole ring to form the undesired dehalogenated product and an imine byproduct.[1]
Solutions:
-
Ligand Selection is Critical: The steric bulk of the phosphine ligand is paramount. Bulky ligands create a crowded environment around the palladium center that sterically favors the C-N bond-forming reductive elimination over the β-hydride elimination pathway.
-
Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can tip the kinetic balance in favor of your desired product.
-
Base and Solvent Screening: While the ligand is the primary factor, the base and solvent can influence the stability and reactivity of intermediates. Sometimes, switching from a strong base like NaOt-Bu to a weaker one like K₃PO₄ can mitigate side reactions, although this may require a higher catalyst loading or longer reaction time.[6]
Caption: Competing pathways from the key amido intermediate.
Question 2: My reaction is sluggish or stalls completely, with unreacted starting material. What are the likely causes?
Low or zero conversion points to an issue with the catalytic activity.
Causality: The problem lies in the formation or stability of the active Pd(0) catalyst.
Solutions:
-
Switch to a Palladium Pre-catalyst: Standard palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ require an in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to the formation of inactive palladium black.[6]
-
Action: Use a modern, air-stable palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These complexes are designed to generate the active L-Pd(0) species cleanly and efficiently upon addition of a base, leading to more reproducible and effective reactions.[6]
-
-
Check for Catalyst Poisons: Indoles, particularly those with a free N-H group, can act as ligands themselves and potentially inhibit the catalyst.[2][7] Other functional groups on your substrates (e.g., unprotected thiols, some nitrogen heterocycles) can also act as catalyst poisons.
-
Ensure an Inert Atmosphere: While many modern catalyst systems are robust, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, stalling the reaction.
-
Action: Double-check that your solvent is properly degassed and that your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]
-
-
Address Solubility Issues: If any of your reagents (bromoindole, amine, or base) have poor solubility in the chosen solvent, the reaction will be slow or incomplete.[6]
Question 3: I am working with a bromoindole that has a free N-H. I'm getting low yields and a complex mixture. What is happening?
The acidic N-H proton of the indole ring introduces significant complexity.
Causality: The base can deprotonate the indole N-H, forming an indolide anion. This can lead to several problems:
-
Catalyst Inhibition: The indolide anion can coordinate to the palladium center, creating a stable, off-cycle intermediate that slows down or stops the desired C-N coupling.
-
N-Arylation of another Indole: In a worst-case scenario, the indolide anion can act as a nucleophile, leading to the formation of undesired N-N or N-C(indole) coupled dimers.
-
Base Incompatibility: Strong bases like NaOt-Bu can promote unwanted side reactions with other functional groups on the indole ring.[2]
Solutions:
-
Optimize the Base: This is the most important parameter to adjust.
-
Action: Switch from a strong alkoxide base to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ .[6][9] These bases are often strong enough to facilitate the catalytic cycle but less likely to aggressively deprotonate the indole N-H.
-
Action: Consider using LiHMDS (Lithium bis(trimethylsilyl)amide) as the base. It is known to provide good tolerance for protic functional groups.[2]
-
-
Use a Specialized Ligand System: Certain ligands have been shown to be highly effective for the amination of heteroaryl halides with free N-H groups.[7]
-
Action: A combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) has proven successful.[7]
-
-
Protect the Indole Nitrogen: If optimization of the base and ligand fails, the most reliable (though less elegant) solution is to protect the indole nitrogen.
-
Action: Protect the N-H with a group that is stable to the reaction conditions but easily removable, such as a p-toluenesulfonyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Which ligand is the best starting point for my bromoindole? | For general screening, a bulky, electron-rich biaryl monophosphine ligand is your best choice. XPhos and BrettPhos are excellent, versatile ligands for a wide range of amines and aryl halides, including heteroaromatics.[5] If coupling with a primary amine, BrettPhos is often superior.[5] For indole-specific cases, Davephos has also been reported as a good option.[2] |
| What is the difference between using NaOt-Bu and K₃PO₄? | NaOt-Bu is a very strong, soluble organic base that promotes high reaction rates, but it is not compatible with base-sensitive functional groups like esters or ketones.[2] K₃PO₄ is a weaker, inorganic base. It is more tolerant of sensitive functional groups but may require higher temperatures, longer reaction times, or a more active catalyst system to achieve good conversion.[6] The choice is a trade-off between reactivity and functional group compatibility. |
| How important is the palladium source? | It is very important for reproducibility. While cheaper sources like Pd(OAc)₂ can work, they often lead to variability in forming the active catalyst. Palladium pre-catalysts (e.g., G3 or G4 palladacycles) are highly recommended for their reliability, air stability, and efficiency in generating the active L-Pd(0) species, often leading to lower required catalyst loadings.[6] |
| Can I run the reaction open to the air? | While some modern pre-catalysts show remarkable stability, it is strongly discouraged . The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which deactivates the catalyst. Always use standard inert atmosphere techniques (degassed solvents, purging with Ar or N₂) for best results.[2] |
Reference Protocol: N-Arylation of 5-Bromo-1-methylindole
This protocol is a general starting point and should be optimized for your specific substrates.
Reagents:
-
5-Bromo-1-methylindole (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a ~0.1 M solution)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromo-1-methylindole, NaOt-Bu, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the degassed toluene via syringe, followed by the amine.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated indole product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Substituted Indole Derivatives
<_ _>
Welcome to the Technical Support Center for the purification of crude 7-substituted indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical, field-proven insights to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Issues During Column Chromatography
Question 1: My 7-substituted indole is streaking or tailing on the silica gel column. What are the likely causes and how can I fix this?
Answer: Streaking or tailing during silica gel chromatography is a frequent issue when purifying indole derivatives. This phenomenon is often attributed to the acidic nature of silica gel and the basicity of the indole nitrogen.
-
Causality: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-ideal equilibrium between the stationary phase and the mobile phase, causing the compound to move unevenly down the column, resulting in streaking. The polarity of the 7-substituent can also influence this interaction.
-
Troubleshooting Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase. This competitively binds to the acidic sites, minimizing the interaction with your indole derivative.[1]
-
Alternative Stationary Phases: If base-washing is ineffective or incompatible with your compound, consider using a less acidic stationary phase like neutral alumina.[2] However, be aware that alumina can sometimes cause degradation of sensitive compounds.
-
Solvent System Optimization: Ensure your chosen solvent system provides an optimal Rf value (typically 0.2-0.4) for your target compound on a TLC plate.[1] A solvent system that is too weak will result in slow elution and increased interaction time with the silica, exacerbating tailing.
-
Question 2: I'm observing decomposition of my 7-substituted indole on the silica gel column. How can I prevent this?
Answer: Indoles can be sensitive to the acidic environment of silica gel, leading to degradation.[1][3][4] This is particularly true for indoles with electron-donating groups or acid-labile substituents at the 7-position.
-
Causality: The acidic protons on the silica surface can catalyze various side reactions, including polymerization, dimerization, or cleavage of acid-sensitive protecting groups.
-
Troubleshooting Strategies:
-
Test for Stability: Before committing to a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then develop it. If you observe new spots or a significant decrease in the intensity of your product spot, your compound is likely unstable on silica.[1]
-
Use Deactivated Silica: As mentioned previously, adding a base like triethylamine to your eluent can neutralize the silica and prevent acid-catalyzed degradation.
-
Rapid Chromatography: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution. A well-packed column is crucial for maintaining good separation under faster flow rates.
-
Alternative Purification Methods: If the compound is highly sensitive, consider non-chromatographic methods like recrystallization or acid-base extraction.[5][6][7]
-
II. Challenges with Recrystallization
Question 3: My 7-substituted indole is oiling out instead of crystallizing. What should I do?
Answer: "Oiling out" is a common problem in recrystallization where the solute separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or a suboptimal cooling process.[5]
-
Causality: Impurities can depress the melting point of your compound and interfere with the formation of a crystal lattice. Rapid cooling can also lead to the separation of a supersaturated solution as an oil because the molecules do not have sufficient time to orient themselves into a crystal structure.
-
Troubleshooting Strategies:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of the pure compound, add a seed crystal to the cooled solution to initiate crystallization.[5]
-
-
Solvent System Adjustment:
-
If your compound is too soluble, you can add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[5] Common solvent systems for indoles include ethanol/water or hexane/ethyl acetate.[5][8]
-
-
Pre-purification: If significant impurities are present, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary to remove the impurities that are inhibiting crystallization.
-
III. Difficulties with Acid-Base Extraction
Question 4: I'm trying to use acid-base extraction to purify my 7-substituted indole, but I'm getting poor recovery. Why is this happening?
Answer: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[7] However, the success of this method for indoles depends on their pKa and the stability of the protonated form.
-
Causality: While the indole nitrogen is basic, it is a very weak base (pKa of the conjugate acid is around -2 to -4).[9] Therefore, a strong acid is required to protonate it and make it water-soluble. Furthermore, many indole derivatives are unstable under strongly acidic conditions and can undergo degradation or polymerization.[9][10]
-
Troubleshooting Strategies:
-
Choice of Acid: Use the mildest acid possible that can still effectively protonate your indole. Start with a dilute solution of a weaker acid like citric acid before moving to stronger acids like 1M HCl.
-
Temperature Control: Perform the extraction at low temperatures (e.g., in an ice bath) to minimize degradation of the acid-sensitive indole.
-
Minimize Contact Time: Do not let the indole remain in the acidic aqueous phase for an extended period. Quickly separate the layers and immediately neutralize the aqueous layer to recover your product.
-
Consider N-Protection: If your indole is particularly acid-sensitive, consider protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Ts (tosyl) before attempting acid-base extraction.[10][11][12] These protecting groups can be removed after purification.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography of a 7-Substituted Indole with a Basic Modifier
-
Preparation of the Slurry: In a beaker, add silica gel to your chosen initial eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% triethylamine. Stir to create a uniform slurry.
-
Packing the Column: Clamp the column vertically and ensure the stopcock is closed. Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.[2]
-
Adding a Sand Layer: Once the silica has settled, carefully add a thin layer of sand to the top to prevent disruption of the silica bed when adding the sample and eluent.
-
Loading the Sample: Dissolve your crude 7-substituted indole in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the sand layer.
-
Elution: Open the stopcock and begin adding the eluent. Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a 7-Substituted Indole
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude indole derivative in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. You should observe crystal formation.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Common Solvents for Purification of 7-Substituted Indole Derivatives
| Purification Method | Solvent/Solvent System | Notes |
| Column Chromatography | Hexane/Ethyl Acetate | A good starting point for many indoles. The ratio can be adjusted based on the polarity of the 7-substituent. |
| Dichloromethane/Methanol | For more polar indole derivatives. | |
| Toluene/Acetone | An alternative non-halogenated solvent system. | |
| Recrystallization | Ethanol/Water | A versatile system for many indole derivatives. |
| Hexane/Ethyl Acetate | Good for less polar indoles. | |
| Toluene | Can be effective for certain substituted indoles. |
Visualizations
Troubleshooting Workflow for Column Chromatography
References
- 1. Purification [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. mdpi.org [mdpi.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Amino-1-Tetralone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-amino-1-tetralone derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. 7-Amino-1-tetralone is a crucial intermediate in the development of various pharmacologically active agents. However, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles. We will address common issues from the initial construction of the tetralone core to its functionalization, ensuring you have the necessary insights to optimize your experimental outcomes.
Section 1: Synthesis of the Core Precursor: 7-Nitro-1-tetralone
The most common and practical route to 7-amino-1-tetralone begins with the electrophilic nitration of 1-tetralone. While seemingly straightforward, this step is critical and often fraught with challenges related to yield and regioselectivity.
Troubleshooting Guide: Nitration of 1-Tetralone
Question 1: My nitration of 1-tetralone is resulting in a very low yield and a significant amount of tar-like byproducts. What are the likely causes?
Answer: Low yields in this reaction are typically traced back to three critical parameters: temperature control, acid exposure time, and the choice of solvent.
-
Temperature Control: This is the most critical factor. The nitration of 1-tetralone is highly exothermic. The reaction should be performed at or below 0°C to prevent side reactions like oxidation and polysubstitution.[1] Some protocols even recommend temperatures as low as -30°C for cleaner reactions.[1] A runaway reaction will drastically reduce the yield of the desired product.
-
Acid Exposure Time: Prolonged exposure of the 1-tetralone starting material or the nitro-tetralone product to the strong acidic nitrating mixture can lead to degradation and reduced yields.[1] The addition of the nitrating agent should be slow and controlled, and the total reaction time should be kept to a minimum (e.g., 20-45 minutes after addition is complete).[1][2]
-
Solvent Choice: Using alcohols as solvents has been observed to be detrimental to the product yield.[1] Anhydrous conditions using concentrated sulfuric acid as the solvent or co-solvents like dichloromethane are generally preferred.[1]
Question 2: I am isolating a mixture of 7-nitro-1-tetralone and 5-nitro-1-tetralone. How can I improve the regioselectivity for the desired 7-nitro isomer?
Answer: Achieving high regioselectivity is a well-documented challenge. The ketone group is a deactivating, meta-directing group, while the fused alkyl ring is an activating, ortho/para-directing group. The final isomer ratio is a delicate balance of these electronic and steric effects.
-
Nitrating Agent: The choice and combination of nitrating agents can influence the isomer ratio. A common method utilizing a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-15°C to 0°C) has been reported to yield 7-nitro-1-tetralone as the major product (55%) along with the 5-nitro isomer (26%).[1]
-
Temperature and Addition Rate: Slower addition of the nitrating agent at a consistently low temperature can favor the formation of the thermodynamically more stable 7-nitro isomer over the sterically hindered 5-nitro isomer.
Question 3: Upon quenching the reaction by pouring it into ice water, I obtained a gummy, oily paste instead of a filterable solid. How can I resolve this?
Answer: The formation of a gummy product is a common issue. This is often a mixture of product isomers and impurities that have not solidified.
-
Allow for Hardening: A reported technique is to let the gummy paste stand overnight in the ice-water mixture.[1] Over time, the product often hardens into a solid that can be collected by filtration.
-
Trituration: If the product remains oily, decant the aqueous layer and triturate the residue with a solvent in which the impurities are soluble but the desired product is not, such as cold ether or ligroin.
-
Purification: The crude product, even if solid, will likely require purification. Recrystallization from ethanol/water or purification via column chromatography is typically necessary to isolate the pure 7-nitro-1-tetralone.[1][2]
Data Summary: Nitration Conditions
| Entry | Nitrating Agent/Solvent | Temperature (°C) | Time (min) | 7-Nitro Yield (%) | 5-Nitro Yield (%) | Reference |
| 1 | H₂SO₄ / fuming HNO₃ | ≤ 0 | 40 | 25 (recrystallized) | - | [1] |
| 2 | H₂SO₄ / HNO₃ | -15 → ambient | 45 | 55 | 26 | [1] |
| 3 | NH₄NO₃ / TFAA / DCM | Ice/NaCl bath | - | 58 | - | [1] |
| 4 | KNO₃ / H₂SO₄ | 0 → 15 | 60+ | 81 (recrystallized) | - | [2] |
Experimental Protocol: Synthesis of 7-Nitro-1-tetralone
This protocol is adapted from a high-yield procedure.[2]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 8.0 g (54.7 mmol) of 1-tetralone to the stirred, cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
In a separate beaker, dissolve 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution over 30-40 minutes, maintaining the internal reaction temperature below 15°C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with distilled water until the washings are neutral.
-
Dry the crude product. Recrystallize from an ethanol/water mixture (1:1) to yield 7-nitro-1-tetralone as a light-yellow solid.[2]
Visualization: Regioselectivity in 1-Tetralone Nitration
Caption: Nitration of 1-tetralone yields two main regioisomers.
Section 2: Reduction to 7-Amino-1-tetralone
The reduction of the nitro group to a primary amine is the definitive step in forming the target scaffold. Catalytic hydrogenation is the most common and cleanest method, though not without its own set of challenges.
Troubleshooting Guide: Reduction of 7-Nitro-1-tetralone
Question 1: My catalytic hydrogenation reaction is very slow or appears to have stalled before completion. What are the common culprits?
Answer: Incomplete hydrogenation is a frequent issue that can usually be attributed to catalyst activity or reaction conditions.
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) can be deactivated by impurities. Ensure your starting material is pure. Catalyst poisons can include sulfur or halide compounds. Use a fresh batch of catalyst or increase the catalyst loading (typically 5-10 mol%). The quality of commercial catalysts can vary.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, many require higher pressures (e.g., 50-60 psi) to drive the reaction to completion.[2] Ensure your system is properly sealed and maintaining pressure.
-
Solvent and Additives: The solvent must be pure and deoxygenated. Common solvents include ethanol, ethyl acetate, or a mixture of both.[2] Sometimes, the addition of a small amount of acid (like HCl) can accelerate the reduction of aromatic nitro groups.[2]
-
Agitation: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solvent, and hydrogen gas for efficient mass transfer.
Question 2: My TLC analysis shows multiple spots, indicating the presence of side products. What are these intermediates, and how can I avoid them?
Answer: The reduction of a nitro group proceeds through several intermediates. If the reaction is incomplete, you may isolate nitrosoarene and hydroxylamine species.[3][4]
-
Reaction Pathway: The accepted pathway is Nitro → Nitroso → Hydroxylamine → Amine. The formation of azoxy and azo compounds can also occur through condensation of these intermediates.[3]
-
Avoiding Intermediates: To minimize these, ensure the reaction goes to completion by monitoring via TLC or LC-MS. If the reaction stalls, try refreshing the catalyst or increasing the hydrogen pressure. The goal is to ensure that any intermediates formed are rapidly converted to the final amine product.
Question 3: Are there viable alternatives to high-pressure catalytic hydrogenation for this reduction?
Answer: Yes, several other methods can be used, each with its own advantages and disadvantages.
-
Bechamp Reduction: This classic method uses iron metal in acidic media (e.g., Fe/HCl or Fe/NH₄Cl).[3] It is highly effective and tolerant of many functional groups. However, it is not atom-economical and generates large quantities of iron oxide waste, making it less environmentally friendly.[3]
-
Transfer Hydrogenation: This method uses a hydrogen donor like hydrazine, ammonium formate, or cyclohexene in the presence of a catalyst (e.g., Pd/C). It avoids the need for high-pressure hydrogenation equipment.
-
Other Metal Reductants: Tin (Sn) or zinc (Zn) in acidic conditions can also be used, but like the Bechamp reduction, they generate metallic waste.
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-1-tetralone
This protocol is adapted from literature procedures.[2][5]
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add 7-nitro-1-tetralone (8.7 mmol, 1.67 g).
-
Add a solvent mixture of ethyl acetate and ethanol (1:1, 150 mL).
-
Carefully add 5% Palladium on Carbon (500 mg, ~30% w/w). Note: Pd/C can be pyrophoric; handle with care.
-
Optionally, add a small amount of aqueous HCl (2 mL) to facilitate the reaction.[2]
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 psi.
-
Stir the mixture vigorously at room temperature for 16 hours or until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the catalyst, washing the pad with ethanol or methanol.[5]
-
Concentrate the filtrate under reduced pressure. The resulting residue can be worked up by partitioning between a solvent like dichloromethane and a dilute basic solution (e.g., aq. NH₃) to neutralize the acid and isolate the free amine.[2]
Visualization: Nitro Group Reduction Pathway
Caption: Stepwise reduction of a nitro group to an amine.
Section 3: Challenges in Derivatization
Once 7-amino-1-tetralone is synthesized, the next steps often involve functionalizing the amino group or using it as a handle for more complex constructions.
Troubleshooting Guide: Derivatization Reactions
Question 1: I am attempting N-alkylation with an alkyl halide but am getting significant amounts of the di-alkylated product and unreacted starting material. How can I improve selectivity for mono-alkylation?
Answer: Achieving selective mono-alkylation of primary anilines can be difficult because the resulting secondary amine is often more nucleophilic than the starting primary amine.
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the primary amine relative to the alkylating agent. Running the reaction at higher dilution can also disfavor the second alkylation event.
-
Base Selection: Use a hindered, non-nucleophilic base (e.g., diisopropylethylamine) to deprotonate the amine. A strong base like sodium hydride can be used to pre-form the anion, followed by controlled addition of the alkyl halide.
-
Alternative Strategy: Reductive Amination: A more controllable method for mono-alkylation is reductive amination. React the 7-amino-1-tetralone with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method almost exclusively yields the mono-alkylated product.
Question 2: My Buchwald-Hartwig amination to couple an aryl halide with the 7-amino group is failing. What are the most critical parameters to investigate?
Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction that depends heavily on the precise combination of catalyst, ligand, base, and solvent.[6][7]
-
Ligand Choice: This is often the most important variable. The first generation of ligands (e.g., PPh₃) has been largely superseded by more effective, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., dppf).[6][8] The choice of ligand depends on the specific substrates being coupled.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[9] The base's strength and solubility are critical.
-
Palladium Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used.[9] If using a Pd(II) source, the reaction conditions must facilitate its in-situ reduction to the active Pd(0) catalyst.
-
Solvent and Temperature: Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or THF are standard. The reaction often requires heating (80-110°C).
Section 4: General FAQs
Question 1: What is the most common overall synthetic strategy for preparing substituted 7-amino-1-tetralones?
Answer: The most robust and widely used pathway involves a three-step sequence:
-
Ring Formation: Intramolecular Friedel-Crafts acylation of a 4-arylbutyric acid precursor (e.g., 4-phenylbutyric acid) using a strong acid like polyphosphoric acid (PPA) or a Lewis acid to form the 1-tetralone core.[10][11]
-
Nitration: Electrophilic nitration of the 1-tetralone, as detailed in Section 1, to install the nitro group primarily at the 7-position.[1]
-
Reduction: Reduction of the 7-nitro group to the 7-amino group, typically via catalytic hydrogenation, as detailed in Section 2.[3][5]
Question 2: What are the best practices for the purification and handling of 7-amino-1-tetralone?
Answer: 7-Amino-1-tetralone is an aromatic amine and should be handled as a potentially toxic compound. It is prone to air oxidation, which can cause it to darken over time. It is best stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. For purification, column chromatography on silica gel is effective. To prevent streaking on the column due to the basicity of the amine, a small amount of triethylamine (~1%) can be added to the eluent. Recrystallization is also a viable method for obtaining highly pure material.
Question 3: Can I introduce the amino group using a palladium-catalyzed cross-coupling reaction on a 7-halo-1-tetralone?
Answer: Yes, this is an excellent modern alternative. If you have access to 7-bromo- or 7-chloro-1-tetralone, a Buchwald-Hartwig amination using an ammonia equivalent (like benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide) can directly form 7-amino-1-tetralone.[12] This approach avoids the use of strong nitrating acids and can be advantageous for substrates with acid-sensitive functional groups.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of 7-Bromoindoles
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 7-bromoindoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-driven advice to navigate the complexities of catalyst systems for various coupling reactions, ensuring both efficiency and reproducibility in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for coupling reactions with 7-bromoindoles.
Q1: Why is catalyst selection so critical for the coupling of 7-bromoindoles?
A1: The indole nucleus, particularly with its electron-rich nature and the presence of the N-H proton, presents unique challenges in transition metal-catalyzed cross-coupling reactions. The C7 position is sterically hindered, and the indole nitrogen can coordinate to the metal center, potentially deactivating the catalyst.[1] Therefore, a carefully chosen catalyst system, including the palladium precursor and, crucially, the ligand, is paramount to overcome these hurdles and achieve high yields and selectivity. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2][3]
Q2: I'm planning a Suzuki-Miyaura coupling with a 7-bromoindole. What's a good starting point for my catalyst system?
A2: For Suzuki-Miyaura couplings of 7-bromoindoles, a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand, is a robust starting point.[4][5] Ligands from the biarylphosphine class, such as SPhos and XPhos, are often highly effective for challenging substrates, including sterically hindered ones.[6] A common combination to begin with is Pd(OAc)₂ with SPhos and a base like K₃PO₄ or K₂CO₃ in a polar aprotic solvent such as dioxane or THF, often with water as a co-solvent.[7][8]
Q3: My Suzuki coupling is giving low yields. What are the most likely causes?
A3: Low yields in Suzuki reactions with 7-bromoindoles can stem from several factors.[9] Common culprits include:
-
Catalyst deactivation: The indole N-H can interfere with the catalyst. N-protection (e.g., with Boc, Ts, or SEM groups) can mitigate this but may require an additional deprotection step.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, especially under strongly basic or high-temperature conditions.[9][10] Using milder bases (e.g., KF) or lower temperatures can help.
-
Poor solubility: One or more of your reagents may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.[11] Consider solvent screening or using a co-solvent.
-
Suboptimal ligand: The chosen ligand may not be suitable for your specific substrates. Screening a panel of ligands with varying steric and electronic properties is often a worthwhile endeavor.[6]
Q4: Can I use the same catalyst system for other coupling reactions like Heck, Sonogashira, or Buchwald-Hartwig with 7-bromoindoles?
A4: While there is some overlap, it's generally not advisable to assume a single catalyst system will be optimal across different reaction types.
-
Heck Reaction: Typically involves palladium acetate or PdCl₂ with phosphine ligands like PPh₃ or P(o-tol)₃.[12][13] The base is usually an amine, such as triethylamine.
-
Sonogashira Coupling: This reaction classically uses a dual catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) with an amine base.[14][15] Copper-free conditions have also been developed.[16]
-
Buchwald-Hartwig Amination: This C-N bond formation reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, similar to challenging Suzuki couplings.[17][18] Ligands like Xantphos or those from the biarylphosphine family are common.[19]
Q5: Is it possible to perform a C-H activation/arylation at the C7 position of an indole instead of starting with a 7-bromoindole?
A5: Yes, recent advances in organic synthesis have made direct C-H arylation at the C7 position of indoles possible.[20][21] This approach typically requires a directing group on the indole nitrogen (e.g., a phosphinoyl group) to steer the palladium catalyst to the C7 C-H bond.[22] This can be an elegant alternative to the traditional cross-coupling of a pre-functionalized 7-bromoindole.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the coupling of 7-bromoindoles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst | • Ensure the palladium precatalyst is of high quality and properly stored. • Consider using a pre-formed palladium-ligand complex. • Degas the reaction mixture thoroughly to remove oxygen, which can oxidize the Pd(0) catalyst. |
| 2. Suboptimal ligand | • Screen a variety of phosphine ligands with different steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).[6] • For Buchwald-Hartwig aminations, consider bidentate ligands like Xantphos or BINAP.[17][19] | |
| 3. Insufficiently strong or inappropriate base | • For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[5] • Ensure the base is finely powdered and dry. • The choice of base can be critical and substrate-dependent; empirical screening is often necessary.[23] | |
| 4. Low reaction temperature | • Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes be effective.[5] | |
| Formation of Side Products | 1. Homocoupling of the boronic acid (Suzuki) | • This suggests that transmetalation is slow relative to other pathways. • Ensure an inert atmosphere to minimize oxidative processes. • Lowering the catalyst loading might help. |
| 2. Protodeboronation (Suzuki) | • This is the loss of the boronic acid functionality.[9] • Use milder bases like KF or K₂CO₃. • Lower the reaction temperature. • Use a less protic solvent system if possible. | |
| 3. Dehalogenation of the 7-bromoindole | • This can occur in the presence of a strong base and a hydrogen source. • Try a milder base or lower the reaction temperature. | |
| 4. Michael Adduct Formation (Heck) | • The choice of base can influence the reaction pathway. In some cases, a less basic amine like triethylamine is preferred over inorganic bases like K₂CO₃.[23] | |
| Reaction Stalls | 1. Catalyst deactivation | • The indole N-H may be interfering. Consider N-protection of the indole. • The ligand may be degrading at high temperatures. Try a more thermally stable ligand. |
| 2. Product inhibition | • As the product concentration increases, it may coordinate to the catalyst and inhibit its activity. • Try running the reaction at a lower concentration. | |
| Poor Reproducibility | 1. Inconsistent reagent quality | • Use reagents from a reliable source. Boronic acids, in particular, can vary in purity and may contain anhydrides. • Ensure bases are anhydrous if required. |
| 2. Variable oxygen/moisture levels | • Use rigorous techniques for degassing solvents and maintaining an inert atmosphere (e.g., Schlenk line or glovebox). | |
| 3. Inconsistent heating/stirring | • Ensure uniform heating and efficient stirring, especially for heterogeneous mixtures. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromoindole
This protocol provides a robust starting point for the arylation of a generic N-protected 7-bromoindole.
Reaction Scheme:
A general Suzuki-Miyaura coupling scheme.
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected 7-bromoindole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Catalyst Selection Logic for Suzuki-Miyaura Coupling
Decision workflow for troubleshooting Suzuki couplings.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 7-Bromoindole
This protocol outlines a starting point for the C-N coupling of an amine with an N-protected 7-bromoindole.
Reaction Scheme:
A general Buchwald-Hartwig amination scheme.
Materials:
-
N-Protected 7-bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the Pd₂(dba)₃, Xantphos, and base to a dry Schlenk tube.
-
Add the N-protected 7-bromoindole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify by column chromatography.
Note on Ligand Choice: For electron-rich anilines, ligands like Xantphos are often suitable. For more challenging couplings, such as with aliphatic amines or amides, more specialized biarylphosphine ligands (e.g., BrettPhos) may be necessary.[1]
Part 4: In-Depth Technical Discussion
The Role of Phosphine Ligands
The phosphine ligand is arguably the most critical component of the catalyst system in palladium-catalyzed cross-coupling reactions.[24] Its role is multifaceted:
-
Solubilization and Stabilization: The ligands stabilize the palladium center, keeping it soluble in the organic reaction medium.[24]
-
Tuning Reactivity: The steric and electronic properties of the ligand directly influence the key steps of the catalytic cycle.
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl bromide.[2]
-
Bulky ligands promote the reductive elimination step, which is often the rate-limiting step, to release the final product and regenerate the active catalyst.[2] This is particularly important for sterically congested substrates like 7-substituted indoles.
-
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group and others has been instrumental in expanding the scope of cross-coupling reactions to include previously unreactive or challenging substrates.[5][6]
The Indole N-H Problem
For many coupling reactions, the presence of an unprotected N-H on the indole ring can be problematic. The acidic proton can react with strong bases, and the nitrogen lone pair can coordinate to the palladium center, leading to catalyst inhibition.[1] While some modern catalyst systems show tolerance for N-H indoles, N-protection is a common strategy to ensure robust and reproducible results. The choice of protecting group can also influence the reactivity at the C7 position.
C7-Selective C-H Functionalization
An emerging and powerful alternative to traditional cross-coupling is the direct functionalization of C-H bonds. For indoles, which typically undergo electrophilic substitution at C3, directing C-H activation to the C7 position is a significant challenge.[25][26] Research has shown that installing a directing group at the N1 position can effectively chelate to the transition metal catalyst and direct the C-H activation to the sterically accessible C7 position.[20][21][22] This strategy offers a more atom-economical route to 7-functionalized indoles by avoiding the need for pre-halogenation.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 20. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. atlanchimpharma.com [atlanchimpharma.com]
- 24. reddit.com [reddit.com]
- 25. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. soc.chim.it [soc.chim.it]
Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling of Heteroaromatic Halides
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving heteroaromatic halides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, a frequent challenge in the synthesis of complex molecules bearing heterocyclic motifs.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore the common pitfalls and their mechanistic origins, offering practical solutions to enhance the efficiency and robustness of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding catalyst deactivation with heteroaromatic substrates.
Q1: My cross-coupling reaction with a heteroaromatic halide is sluggish or has failed completely. What is the most likely cause?
A1: The most frequent cause of low or no conversion when using heteroaromatic halides is catalyst deactivation through poisoning. The Lewis basic nitrogen or sulfur atoms within the heteroaromatic ring can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This is a primary deactivation pathway that distinguishes these substrates from simpler aryl halides.
Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and aggregation.[1][4] This occurs when the active, ligand-stabilized Pd(0) species is either oxidized or loses its stabilizing ligands, leading to the precipitation of inactive palladium metal.[1] Key preventative measures include:
-
Rigorous Inert Atmosphere: Oxygen is a common culprit that oxidizes the active Pd(0) catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimal Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center vulnerable to aggregation. A slight excess of the ligand is often beneficial.[1]
-
Controlled Temperature: High temperatures can accelerate catalyst decomposition. It's advisable to conduct the reaction at the lowest temperature that affords a reasonable rate.[1]
Q3: How does my choice of ligand impact catalyst stability with heteroaromatic halides?
A3: Ligand selection is paramount. The ideal ligand for cross-coupling heteroaromatic halides should be both sterically bulky and electron-rich.
-
Steric Bulk: A bulky ligand environment around the palladium center physically hinders the coordination of the heteroaromatic substrate, thereby preventing catalyst poisoning.[5]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step and stabilize the active catalytic species.[6] The development of specialized ancillary ligands, such as oxalic diamides for copper catalysis, has been instrumental in enabling the coupling of challenging (hetero)aryl chlorides.[7][8]
Q4: Can the choice of base and solvent influence catalyst deactivation?
A4: Absolutely. The base and solvent are critical components that can either stabilize or destabilize the catalyst.
-
Base Selection: A base that is too strong can lead to the degradation of sensitive heteroaromatic substrates, which in turn can generate species that poison the catalyst.[1] For Suzuki reactions, bases like K₂CO₃ and K₃PO₄ are common choices.[1]
-
Solvent Choice: The solvent impacts the solubility of all reaction components and the stability of the catalyst.[1][9] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst oxidation.[1] Common solvents include toluene, dioxane, and THF.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to troubleshooting common issues, with a focus on the mechanistic rationale behind the proposed solutions.
Issue 1: Low to No Product Formation with Nitrogen-Containing Heterocycles (e.g., Pyridines, Imidazoles)
Probable Cause: Catalyst poisoning by the nitrogen lone pair of the heteroaromatic substrate or product, leading to the formation of a stable, catalytically inactive palladium complex.[2][3][5]
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low yields with N-heterocycles.
Detailed Steps & Rationale:
-
Evaluate the Ligand:
-
Action: Switch to a more sterically demanding and electron-donating ligand. For instance, if you are using a simple phosphine ligand like PPh₃, consider a biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Rationale: Bulky ligands create a "cone" around the palladium atom that sterically shields it from coordination by the heteroaromatic nitrogen.[5] Electron-rich ligands also promote the desired catalytic steps, making them kinetically more favorable than the off-cycle poisoning pathway.
-
-
Optimize the Ligand-to-Metal Ratio:
-
Action: Increase the stoichiometry of the ligand relative to the palladium source.
-
Rationale: A higher concentration of the desired ligand can outcompete the heteroaromatic substrate for coordination sites on the palladium center.
-
-
Consider the Pre-catalyst:
-
Action: If you are generating the active Pd(0) species in situ from a Pd(II) source (e.g., Pd(OAc)₂), try a pre-formed, well-defined Pd(0) pre-catalyst.
-
Rationale: In situ reduction of Pd(II) can sometimes be inefficient, leading to the formation of inactive palladium species. A well-defined Pd(0) pre-catalyst ensures a more reliable and consistent generation of the active catalyst.
-
-
Re-evaluate the Base and Solvent:
Issue 2: Side Product Formation - Homocoupling (Dimerization) of the Coupling Partners
Probable Cause: Homocoupling can arise from several pathways, including the presence of oxygen, catalyst decomposition, or, in the case of Sonogashira coupling, a copper co-catalyst promoting Glaser coupling.[11]
Preventative Measures & Solutions:
| Side Reaction | Primary Cause(s) | Recommended Action(s) | Rationale |
| Aryl Halide Homocoupling | Oxidative addition followed by reaction with another molecule of aryl halide. | Ensure rigorous exclusion of oxygen. Lower the reaction temperature. | Oxygen can facilitate side reactions. Lower temperatures can disfavor the homocoupling pathway relative to the desired cross-coupling.[11] |
| Organometallic Reagent Homocoupling (e.g., Boronic Acid) | Reaction of the organometallic reagent with itself, often catalyzed by palladium black or promoted by oxygen. | Use a well-defined Pd(0) pre-catalyst. Add a mild reducing agent. | A clean Pd(0) source can prevent side reactions associated with in situ reduction. Reducing agents help maintain the catalyst in the active Pd(0) state.[11] |
| Alkyne Homocoupling (Glaser Coupling) in Sonogashira | Oxidative coupling of terminal alkynes, promoted by the copper(I) co-catalyst in the presence of oxygen. | Switch to a copper-free Sonogashira protocol. If using copper, ensure absolute exclusion of oxygen. | The most direct way to prevent Glaser coupling is to remove the copper co-catalyst.[11][12] |
Issue 3: Inconsistent Reaction Times and Yields
Probable Cause: This often points to subtle variations in reaction setup and reagent quality that lead to unpredictable levels of catalyst deactivation.
Protocol for Ensuring Reproducibility:
-
Reagent Purity Check:
-
Solvent and Headspace Deoxygenation:
-
Action: Employ a robust degassing method for your solvent, such as three freeze-pump-thaw cycles. Ensure the reaction vessel is thoroughly flushed with an inert gas.
-
Rationale: Residual oxygen is a common source of irreproducibility due to its role in catalyst oxidation.[1]
-
-
Standardized Catalyst Handling:
-
Action: If using air-sensitive pre-catalysts or ligands, handle them in a glovebox.
-
Rationale: Brief exposure to air can be sufficient to partially deactivate the catalyst before the reaction even begins.
-
Understanding Key Mechanistic Steps and Deactivation Pathways
A deeper understanding of the catalytic cycle can illuminate potential points of failure.
Figure 2: Simplified catalytic cycle and common deactivation pathways.
-
Oxidative Addition: This is often the rate-determining step. For heteroaromatic halides, the mechanism can be complex, proceeding through either a concerted or a nucleophilic displacement pathway, which is influenced by the ligand, the substrate, and the coordination number of the palladium complex.[14][15][16][17][18] A slow oxidative addition can allow competing deactivation pathways to dominate.
-
Reductive Elimination: This is the product-forming step. The electronic and steric properties of the groups on palladium influence the rate of this step.[19][20] Sluggish reductive elimination can lead to the accumulation of unstable intermediates that are prone to decomposition.
-
β-Hydride Elimination: This is a common decomposition pathway for intermediates with alkyl groups bearing a hydrogen atom on the β-carbon.[21][22][23] While not always relevant for aryl-aryl couplings, it can be a significant issue in reactions like the Heck coupling or when alkyl-containing coupling partners are used.[24][25]
By systematically addressing these potential failure points, you can significantly improve the success rate and robustness of your cross-coupling reactions with challenging heteroaromatic halides.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. | Semantic Scholar [semanticscholar.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Palladium-Catalyzed Amination of Halo-7-Azaindoles
Welcome to the Technical Support Center for the palladium-catalyzed amination of halo-7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this critical transformation from the bench to production. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during process development and scale-up.
Introduction: The Challenge of Azaindole Amination
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has become a go-to method for installing amine functionalities onto this core.[3] However, scaling this reaction presents unique challenges. Halo-7-azaindoles are prone to catalyst inhibition due to the chelating nature of the adjacent nitrogen atoms, and potential side reactions like homocoupling can occur.[1][4] This guide will provide practical, field-proven insights to ensure a robust and scalable process.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst and ligand for my specific halo-7-azaindole and amine?
The choice of palladium precursor and ligand is paramount and highly substrate-dependent. For the amination of halo-7-azaindoles, palladium precatalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2] These precatalysts offer better control over the active catalyst formation, leading to more reproducible results.[1]
For secondary amines, catalyst systems based on ligands like RuPhos and its corresponding G2 precatalyst have shown good efficacy.[5] For primary amines, ligands such as BrettPhos are often superior, providing excellent selectivity for monoarylation.[1][2] It is highly recommended to perform a ligand screening to identify the optimal choice for a new transformation.[6]
Q2: What are the key considerations for base selection on a larger scale?
Base selection is critical for both reaction efficiency and functional group tolerance.[6][7]
-
Strong Bases (e.g., NaOtBu, LiHMDS): These bases often lead to faster reaction rates and can be effective at lower catalyst loadings.[7] However, their high reactivity can be incompatible with base-sensitive functional groups on either the azaindole or the amine.[6] On a large scale, their handling and potential for exotherms upon addition require careful engineering controls.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are generally safer to handle on a large scale.[6] However, they may require higher reaction temperatures or longer reaction times.
For unprotected halo-7-azaindoles, a strong base like LiHMDS is often necessary to deprotonate the azaindole N-H, preventing it from interfering with the catalytic cycle.[1][2] The use of a soluble organic base like DBU has also been explored to create a homogeneous reaction mixture, which can be advantageous for scale-up and continuous flow applications.[8]
Q3: How does solvent choice impact the scalability of the reaction?
The solvent plays a crucial role in reagent solubility, reaction rate, and process safety.[6]
-
Aprotic Polar Solvents (e.g., Dioxane, Toluene): These are commonly used and generally provide good solubility for the reagents.[6] However, their residual levels in the final active pharmaceutical ingredient (API) are strictly regulated.
-
Ethereal Solvents (e.g., THF, 2-MeTHF): These are also common choices. THF is often used with LiHMDS as the base.[1][2]
-
"Greener" Solvents: There is a growing interest in exploring more environmentally friendly solvents.
When scaling up, consider the following:
-
Boiling Point: A solvent with a higher boiling point allows for a wider operating temperature range.
-
Safety: Flammability and toxicity are major concerns on a larger scale.
-
Workup: The solvent should allow for efficient extraction and product isolation.
Q4: What are the best practices for ensuring an inert atmosphere during a large-scale reaction?
Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation.[6] Maintaining an inert atmosphere is crucial for reproducibility and achieving high yields.
-
Degassing: Solvents should be thoroughly degassed before use. This can be achieved by sparging with an inert gas (nitrogen or argon) or through freeze-pump-thaw cycles.
-
Inert Gas Blanket: The reaction vessel should be purged with an inert gas, and a positive pressure should be maintained throughout the reaction.
-
Reagent Handling: Solid reagents should be added under a stream of inert gas. Liquid reagents should be transferred via cannula or syringe.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of palladium-catalyzed amination of halo-7-azaindoles.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: Catalyst degradation due to exposure to air or moisture. | - Ensure all reagents and solvents are dry and the reaction is performed under a strict inert atmosphere.[9] - Use a fresh batch of catalyst and ligand. |
| Poor Ligand Choice: The selected ligand is not optimal for the specific substrate combination.[6] | - Screen a panel of ligands, including those known to be effective for electron-deficient heterocycles (e.g., RuPhos, BrettPhos).[5] | |
| Inappropriate Base: The base may be too weak to facilitate the catalytic cycle or may not be soluble enough in the reaction medium. | - If using a weak base, consider switching to a stronger base like LiHMDS or NaOtBu, being mindful of functional group compatibility.[7] | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature.[6] | - Gradually increase the reaction temperature, monitoring for any signs of decomposition.[6] | |
| Significant Byproduct Formation | Hydrodehalogenation: Reductive removal of the halide from the starting material. | - This can be caused by β-hydride elimination from the palladium-amide intermediate.[3] - Consider a different ligand or reaction conditions. |
| Homocoupling: Coupling of two halo-7-azaindole molecules. | - This can occur if the oxidative addition is slow relative to other processes. - Re-evaluate the catalyst/ligand system. | |
| N-Arylation of the Azaindole: The azaindole N-H can compete with the amine nucleophile. | - Ensure sufficient base is used to deprotonate the azaindole N-H.[2] | |
| Catalyst Deactivation (Formation of Palladium Black) | High Temperature: The catalyst may be thermally unstable.[6] | - Lower the reaction temperature. - Consider using a more thermally stable precatalyst. |
| Product Inhibition: The aminated azaindole product may coordinate to the palladium center and inhibit catalysis. | - A change in ligand may be necessary to mitigate product inhibition. | |
| Difficulty with Product Isolation and Purification | Residual Palladium in API: The final product is contaminated with palladium. | - This is a major concern in pharmaceutical manufacturing, with strict limits on residual metals (typically < 5-10 ppm).[10][11] |
| - Implement a palladium scavenging step after the reaction. Common scavengers include silica-based thiols, activated carbon, or resins like Smopex™.[10][12] | ||
| - Crystallization, sometimes with the addition of a chelating agent, can also be effective at reducing palladium levels.[10] |
Visualizing the Process
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in amination reactions.
Experimental Protocol: General Procedure for Scale-Up
This is a general guideline and should be optimized for each specific reaction.
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and an inlet for inert gas.
-
Inerting: Purge the vessel with nitrogen or argon for at least 30 minutes.
-
Reagent Charging:
-
Charge the halo-7-azaindole, the base (if solid), and the palladium precatalyst to the vessel under a positive flow of inert gas.
-
Add the degassed solvent.
-
Begin stirring and heat the mixture to the desired temperature.
-
Add the amine (neat or as a solution in degassed solvent) via a dosing pump over a period of time to control any potential exotherm.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., with water or a buffered aqueous solution).
-
Perform an extractive workup to separate the product.
-
-
Palladium Removal:
-
Treat the organic solution of the crude product with a palladium scavenger.
-
Stir for the recommended time, then filter to remove the scavenger.
-
Analyze the solution for residual palladium content.
-
-
Purification: Purify the product by crystallization or chromatography.
Safety Considerations for Scale-Up
-
Exotherms: Palladium-catalyzed aminations are exothermic.[13][14] The rate of addition of reagents, especially the amine or base, should be carefully controlled to manage the heat generated. A reaction calorimetry study is highly recommended before scaling up to a large volume.
-
Pyrophoric Reagents: Some palladium catalysts, particularly when finely divided on carbon, can be pyrophoric.[15][16] Handle these materials with extreme care, preferably in a glovebox or under a robust inert atmosphere.
-
Pressure Build-up: If the reaction is run in a sealed vessel, be aware of the potential for pressure build-up due to off-gassing or an uncontrolled exotherm.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and take appropriate precautions.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 10. arborassays.com [arborassays.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. honrel.com [honrel.com]
- 16. chem.wisc.edu [chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Identifying Byproducts in the Synthesis of 7-Arylindoles by LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 7-arylindoles. The successful synthesis of these valuable heterocyclic scaffolds is often complicated by the formation of closely related impurities and byproducts. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you confidently identify these byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Foundational Concepts (Frequently Asked Questions)
This section addresses the fundamental questions researchers face when beginning their analysis. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the most common synthetic routes to 7-arylindoles, and what are their typical byproduct profiles?
The synthesis of 7-arylindoles is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or classical named reactions like the Fischer and Larock indole syntheses. Each method has a characteristic set of potential side reactions.
-
Suzuki-Miyaura Coupling: This is a powerful method involving the coupling of a 7-haloindole (e.g., 7-bromoindole) with an arylboronic acid.[1] While generally high-yielding, common byproducts include:
-
Homocoupling of the Arylboronic Acid: Formation of a biaryl compound (Ar-Ar) from the boronic acid starting material. This is often exacerbated by the presence of oxygen.[2]
-
Dehalogenation: Reduction of the 7-haloindole starting material to indole.
-
Protodeboronation: Loss of the boronic acid group from the arylboronic acid, reverting it to the parent arene.
-
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[3][4] While versatile, it can be sensitive to reaction conditions, leading to:
-
Incomplete Cyclization: Intermediates such as the phenylhydrazone may remain.[3]
-
Rearrangement Products: The[5][5]-sigmatropic rearrangement central to the mechanism can sometimes lead to isomeric indole products if not properly directed.[6]
-
Aldol Condensation Products: Unwanted side reactions of the carbonyl component can occur under acidic conditions.[4]
-
-
Larock Indole Synthesis: This palladium-catalyzed heteroannulation couples an ortho-haloaniline with a disubstituted alkyne.[7][8][9] Potential side products can increase if reaction conditions are not optimized.[10]
Q2: How does LC-MS fundamentally aid in identifying these unknown peaks?
LC-MS is a powerful two-dimensional analytical technique perfectly suited for this challenge.
-
Liquid Chromatography (LC): The LC component separates the components of your crude reaction mixture based on their physicochemical properties (e.g., polarity). This resolves your target 7-arylindole from starting materials, reagents, and byproducts, presenting them to the mass spectrometer as distinct peaks over time.[11]
-
Mass Spectrometry (MS): As each compound elutes from the LC column, it is ionized (e.g., by Electrospray Ionization - ESI) and its mass-to-charge ratio (m/z) is measured.[12] This provides the molecular weight of each component. High-resolution mass spectrometry (HRMS) can even provide the elemental formula. Further fragmentation of an ion (MS/MS) yields a structural fingerprint that helps confirm its identity.[13][14][15]
Q3: What critical information must I gather before starting my LC-MS analysis?
A successful analysis begins with preparation. Before injecting your sample, compile the following information:
-
Expected Product Mass: Calculate the exact monoisotopic mass of your target 7-arylindole.
-
Starting Material Masses: Know the exact masses of all starting materials (e.g., 7-bromoindole, arylboronic acid).
-
Reagent & Catalyst Masses: List the masses of all reagents, ligands, and the catalyst used in the reaction.
-
Reaction Solvent: Be aware of the solvent used, as it can form adducts in the MS source.
-
Nitrogen Rule: Remember that a compound with an odd number of nitrogen atoms (like indole) will have an odd-numbered molecular weight.[16][17] This is a quick check for the validity of your molecular ion peak.
Section 2: A Systematic Troubleshooting Workflow
When faced with a complex chromatogram, a systematic approach is crucial. Follow this workflow to move from confusion to clarity.
Workflow for Byproduct Identification
Caption: A systematic workflow for identifying byproducts.
Step-by-Step Guide to the Workflow
-
Run LC-MS Sample: Begin by executing a well-defined LC-MS method. (See Protocol 1).
-
Review Total Ion Chromatogram (TIC): Look at the entire chromatogram. Identify the major peaks. Is your product the major peak? Are there significant impurity peaks? Note their retention times.
-
Extract Mass Spectra: Examine the mass spectrum for each significant peak. The primary piece of information is the m/z value of the molecular ion (M+H)+.
-
Compare to Expected Masses: Match the observed m/z values against your pre-compiled list of masses for the product, starting materials, and reagents. This will identify any unreacted components.
-
Analyze Isotopic Patterns: If you used a halogenated starting material (e.g., 7-bromoindole), look for characteristic isotopic patterns. Bromine has two isotopes (~50:50 ratio of 79Br and 81Br), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[16] Chlorine shows a ~3:1 ratio for 35Cl and 37Cl.[16]
-
Consult Byproduct Table: For any remaining unknown peaks, compare their m/z values to the table of common byproducts below.
-
Check for Adducts: Sometimes, the ion observed is not just the protonated molecule (M+H)+. It can be an adduct with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[5][18][19][20] These are common if glassware is not scrupulously clean or if ammonium salts are used in the mobile phase.
-
Perform MS/MS: To confirm a hypothesized structure, isolate the molecular ion of the byproduct in the mass spectrometer and fragment it. The resulting fragmentation pattern is a powerful tool for structural confirmation. For example, the fragmentation of indole itself often yields a prominent fragment at m/z 91.1.[14][15]
-
Propose Structures: Based on all the evidence (mass, formula from HRMS, isotopic pattern, fragmentation), propose a likely structure for the byproduct.
-
Adjust Synthesis: Use this knowledge to optimize your reaction conditions to minimize byproduct formation.
Section 3: Troubleshooting Guides & Data Tables
This section provides specific answers to common observations and data tables to accelerate your analysis.
Case Study 1: The Homocoupled Byproduct in Suzuki Reactions
Q: My LC-MS shows a major peak that corresponds to the dimer of my arylboronic acid. Why did this happen and how can I fix it?
A: This is a classic Suzuki-Miyaura side reaction. The formation of a biaryl (Ar-Ar) from the boronic acid (Ar-B(OH)₂) is known as homocoupling.
Causality: This side reaction is often promoted by the presence of molecular oxygen, which can interfere with the palladium catalytic cycle.[2] It can also be favored when the transmetalation step (transfer of the aryl group from boron to palladium) is slow relative to other pathways.[21][22]
LC-MS Identification:
-
Mass: The peak will have an m/z corresponding to [2Ar - 2B(OH)₂ + H]+, which simplifies to [(Ar-Ar)+H]+.
-
Confirmation: The mass will not have the characteristic isotopic pattern of your halo-indole starting material. MS/MS fragmentation will show fragments characteristic of the biaryl structure, not the indole core.
Preventative Measures:
-
Degas Solvents: Thoroughly degas all reaction solvents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere.
-
Optimize Base/Solvent: The choice of base and solvent can significantly impact the relative rates of the desired cross-coupling versus homocoupling.[21]
Caption: Suzuki coupling desired pathway vs. homocoupling side reaction.
Table 1: Common Byproducts in 7-Arylindole Synthesis
| Observed Mass Change from Product | Potential Byproduct Identity | Likely Synthetic Origin | Notes / Confirmation Strategy |
| - Ar + H | Indole (from dehalogenation) | Suzuki | Look for a peak at m/z 118.1 for [Indole+H]+. Confirms loss of aryl group and halogen. |
| + Ar - Halogen | Di-arylated Indole | Suzuki | Occurs if another position on the indole is reactive. Mass will be [Product+Ar-H]+. |
| M(Ar-Ar) | Aryl Homocoupling Product | Suzuki | Mass corresponds to the dimer of the boronic acid coupling partner.[2] |
| M(SM1) or M(SM2) | Unreacted Starting Material | All | Directly compare m/z with calculated starting material masses. |
| M(Hydrazone) | Hydrazone Intermediate | Fischer | Byproduct from incomplete cyclization. Mass = [Phenylhydrazine + Carbonyl - H₂O + H]+.[3] |
Table 2: Common Adduct Ions in ESI+ LC-MS
Use this table to identify if an unknown peak is simply an adduct of a known compound. M represents the neutral molecule.
| Adduct | Mass Difference from [M+H]+ | Formula | Common Source |
| Sodium | +22 | [M+Na]+ | Glassware, mobile phase impurities[5][19] |
| Ammonium | +17 | [M+NH₄]+ | Ammonium formate/acetate buffer[19][20] |
| Potassium | +38 | [M+K]+ | Glassware, mobile phase impurities[5][19] |
| Acetonitrile | +41 | [M+CH₃CN+H]+ | Acetonitrile mobile phase |
| Dimer | +M | [2M+H]+ | High sample concentration[23] |
Section 4: Key Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol ensures a clean, representative sample, preventing instrument contamination and poor data quality.
-
Quench the Reaction: At the desired time point, take a small aliquot (~10-20 µL) of the crude reaction mixture. Quench it by diluting into 1.0 mL of a 50:50 mixture of acetonitrile and water. Rationale: This stops the reaction and dilutes the sample to a concentration suitable for LC-MS analysis, preventing detector saturation.
-
Filter the Sample: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial. Rationale: This removes solid particulates (catalyst, salts) that can clog the LC system, leading to high backpressure and system downtime.[24][25]
-
Perform a Serial Dilution (Optional but Recommended): If you suspect your product concentration is very high, perform a further 1:10 or 1:100 dilution from the filtered sample. Rationale: Overly concentrated samples can lead to poor peak shape, column overload, and formation of dimer ions in the MS source.[18][24]
-
Prepare a Blank: Fill a separate LC vial with your injection solvent (e.g., 50:50 acetonitrile/water). Rationale: Running a blank before your sample helps identify any system contamination or carryover from previous injections.[26]
-
Submit for Analysis: Place the vial(s) in the autosampler and run your LC-MS method. Ensure the data acquisition method is set to collect data over a mass range that includes all potential products and byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. whitman.edu [whitman.edu]
- 14. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. uni-saarland.de [uni-saarland.de]
- 18. providiongroup.com [providiongroup.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 24. zefsci.com [zefsci.com]
- 25. agilent.com [agilent.com]
- 26. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Validation & Comparative
A Senior Application Scientist's Guide to Biological Activity Screening of 7-Substituted Indole Derivatives
Introduction: The Privileged Scaffold and the Significance of the 7-Position
The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold".[1] This designation arises from its ability to serve as a versatile ligand for a multitude of biological receptors, leading to a broad spectrum of pharmacological activities.[1][2] From essential amino acids like tryptophan to blockbuster drugs, the indole motif is omnipresent in nature and medicine.[3] While substitutions at various positions of the indole ring have been extensively explored, the 7-position offers a unique vector for chemical modification. Alterations at this position can profoundly influence the molecule's steric and electronic properties, leading to novel interactions with biological targets and fine-tuning of its activity profile. This guide provides a comparative analysis of the biological activities of 7-substituted indole derivatives, details key screening protocols, and explores the underlying structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Analysis of Biological Activities
7-Substituted indole derivatives have been investigated for a wide array of therapeutic applications. This section compares their performance across several key areas, supported by experimental data from peer-reviewed studies.
Anticancer Activity
The antiproliferative properties of 7-substituted indoles are among their most studied attributes. Screening against various cancer cell lines has revealed potent cytotoxic effects, often operating through mechanisms like apoptosis induction and inhibition of key cancer-related enzymes.[3][4] For instance, certain 7-azaindole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial death pathway.[4] Other derivatives act as potent inhibitors of crucial enzymes in tumorigenesis, such as the DEAD-box RNA helicase DDX3.[5]
The introduction of halogen atoms (F, Cl, Br) at the 5- or 7-position of the indole scaffold has been noted to produce a favorable effect on cytotoxicity.[6] This highlights the importance of the electronic and steric properties of the substituent at this position.
Table 1: Comparative Anticancer Activity of 7-Substituted Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Potency (IC50) | Mechanism of Action | Reference |
| 7-Azaindole | Derivative 3e | Jurkat (Leukemia) | Nanomolar range | Intrinsic mitochondrial apoptosis | [4] |
| 7-Azaindole | 7-AID | HeLa (Cervical) | 16.96 µM/ml | DDX3 Inhibition | [5] |
| 7-Azaindole | 7-AID | MCF-7 (Breast) | 14.12 µM/ml | DDX3 Inhibition | [5] |
| 7-Azaindole | 7-AID | MDA-MB-231 (Breast) | 12.69 µM/ml | DDX3 Inhibition | [5] |
| Indole-Ursolic Acid Conjugate | Compound 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 µM | Topoisomerase II Inhibition | [7] |
| Indole-Ursolic Acid Conjugate | Compound 5f | HepG2 (Hepatocarcinoma) | 0.91 µM | Topoisomerase II Inhibition | [7] |
Antiviral Activity
The structural versatility of the indole scaffold makes it a fertile ground for the discovery of novel antiviral agents.[8] Derivatives have shown efficacy against a range of viruses, including SARS-CoV-2, Respiratory Syncytial Virus (RSV), and Venezuelan Equine Encephalitis Virus (VEEV).[9][10] The mechanism often involves inhibiting viral entry or replication processes. For example, some 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, a critical step for viral entry into host cells.[10] It is noteworthy that the structure-activity relationship for antiviral activity can be highly specific to the virus; compounds active against RSV may not be active against SARS-CoV-2, indicating different viral targets or mechanisms of action.[9]
Table 2: Comparative Antiviral Activity of 7-Substituted Indole Derivatives
| Compound Class | Specific Derivative | Virus | Potency (EC50) | Cytotoxicity (CC50) | Reference |
| 7-Aza-indole | Compound 1 | VEEV (TC-83 strain) | 1.22 µM | >100 µM (U-87 MG cells) | [9] |
| 7-Aza-indole | Compound 7b | VEEV (TC-83 strain) | 3.92 µM | >100 µM (U-87 MG cells) | [9] |
| 7-Aza-indole | ASM-7 | SARS-CoV-2 | 1.001 µM | >10 µM (A549 cells) | [10] |
| 7-Aza-indole | G7a | SARS-CoV-2 | 9.08 µM | >10 µM (A549 cells) | [10] |
Antimicrobial and Antibiofilm Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Indole derivatives have demonstrated significant potential in this area, exhibiting activity against multidrug-resistant bacteria and inhibiting biofilm formation.[2][11] For instance, 7-hydroxyindole has shown activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), a pathogen of major public health concern.[11] Beyond direct killing, this compound was also able to inhibit biofilm formation at sub-inhibitory concentrations and even eradicate established biofilms, suggesting a mechanism that may involve quenching quorum sensing pathways.[11]
Table 3: Comparative Antimicrobial Activity of 7-Substituted Indole Derivatives
| Compound | Target Organism | Potency (MIC) | Activity Profile | Reference |
| 7-Hydroxyindole | XDR Acinetobacter baumannii | 512 µg/mL | Antimicrobial, Biofilm inhibition, Biofilm eradication | [11] |
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases. Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have long been recognized for their anti-inflammatory properties.[12] Screenings of novel 7-substituted indoles continue this legacy. For example, 7-bromoisatin has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[13] The position of the bromine substituent on the indole ring significantly affects activity, with 6-bromoisatin being more potent for NO inhibition and 5-bromoisatin for TNFα inhibition, underscoring the subtle structure-activity relationships at play.[13]
Table 4: Comparative Anti-inflammatory Activity of 7-Substituted Indole Derivatives
| Compound | Assay | Target | Potency | Reference |
| 7-Bromoisatin | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Low activity (<5% inhibition at 50 µg/mL) | [13] |
| Indole Schiff Base (S14) | Carrageenan-induced paw edema | Rat model | 63.69% inhibition after 3h | [12] |
| 6-Bromoindole | NFκB Translocation Inhibition | LPS-stimulated RAW264.7 cells | 60.7% reduction at 40 µg/mL | [13] |
Structure-Activity Relationship (SAR) Insights
The biological activity of 7-substituted indole derivatives is intricately linked to the nature of the substituent at the 7-position, as well as modifications at other sites. A consolidated understanding of SAR is critical for rational drug design.
-
Position 7 Substitutions : The electronic nature and bulk of the substituent at the 7-position are critical. Halogenation (e.g., with bromine or chlorine) at this position can enhance anticancer and anti-inflammatory activities.[6][13] However, the specific halogen and its position relative to other functional groups can lead to differential activity, as seen with various bromoisatins.[13]
-
Other Key Positions (1, 3, and 5) : A comprehensive review of 7-azaindole analogs found that positions 1, 3, and 5 are also highly active sites for substitution.[14] The introduction of alkyl, aryl carboxamide, and various heterocyclic rings at these positions has proven to be a successful strategy for generating potent anticancer agents.[14]
-
Impact of N-Substitution : For antiviral 7-azaindoles, substitution on the pyrrole nitrogen (position 1) is sensitive to steric bulk. A methyl group is often well-tolerated, while larger groups like ethyl, isobutyl, or benzyl can lead to reduced antiviral activity or increased toxicity.[9]
Caption: Key positions on the indole scaffold for SAR modification.
Key Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are standard assays for screening 7-substituted indole derivatives. They are presented as self-validating systems, incorporating necessary controls for accurate data interpretation.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is foundational for anticancer screening.
Causality: The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-substituted indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle control (e.g., 0.1% DMSO), positive control (a known cytotoxic drug like Doxorubicin), and untreated cells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Griess Assay for Nitric Oxide Inhibition
This protocol is used for screening anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Causality: The assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a purple azo compound, the absorbance of which is measurable and proportional to the NO concentration.
Step-by-Step Methodology:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells for 1-2 hours with various concentrations of the 7-substituted indole derivatives. Include a positive control (e.g., L-NAME or Indomethacin) and a vehicle control.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control (unstimulated) wells to induce inflammation and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Mechanistic Insights: Induction of Apoptosis
A key mechanism for the anticancer activity of some 7-azaindole derivatives is the induction of apoptosis, or programmed cell death.[4] The most potent derivatives can trigger the intrinsic mitochondrial death pathway.
Pathway Overview: Upon receiving an apoptotic stimulus from the compound, pro-apoptotic proteins like Bax and Bak are activated. They translocate to the mitochondria and disrupt the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9 to form the apoptosome. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates, resulting in cell death.[4]
Caption: Intrinsic apoptosis pathway induced by 7-azaindole derivatives.
Conclusion and Future Perspectives
7-Substituted indole derivatives represent a highly versatile and promising class of compounds with a rich pharmacology spanning anticancer, antiviral, antimicrobial, and anti-inflammatory activities. Comparative screening has revealed that subtle structural modifications, particularly at the 7-position, can dramatically alter potency and selectivity. The continued exploration of this chemical space, guided by robust screening protocols and a deep understanding of structure-activity relationships, is paramount. Future research should focus on multi-target drug design, exploring derivatives that can simultaneously address complex pathologies like cancer-associated inflammation. Furthermore, advancing lead compounds with favorable in vitro profiles into more complex, physiologically relevant models, such as 3D cell cultures and in vivo studies, will be crucial for translating their therapeutic potential into clinical reality.
References
- 1. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Concepts: The Kinase Reaction and Its Interrogation
An In-Depth Technical Guide to In Vitro Kinase Assay Protocols for Indole-Based Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey of advancing a novel kinase inhibitor from concept to clinic is paved with rigorous biochemical testing. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to numerous potent kinase inhibitors. However, the unique physicochemical properties of indole-based compounds, such as potential intrinsic fluorescence and hydrophobicity, demand a carefully considered approach to assay selection and execution.
This guide provides an in-depth comparison of common in vitro kinase assay formats, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore the strengths and weaknesses of each methodology, with a special focus on navigating the challenges presented by indole-based inhibitors, ensuring the generation of robust, reliable, and translatable data.
At its core, a protein kinase catalyzes the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a serine, threonine, or tyrosine residue on a protein or peptide substrate.[1] The goal of an in vitro kinase assay is to accurately quantify the rate of this phosphotransferase reaction and, consequently, the inhibitory effect of a test compound.
The primary output for inhibitor characterization is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. However, the accuracy of this value is critically dependent on the assay format and experimental conditions, particularly the concentration of ATP. For ATP-competitive inhibitors, the measured IC50 will increase with higher ATP concentrations. Therefore, for meaningful comparison of inhibitor potency across different kinases, it is crucial to run assays at ATP concentrations near the Michaelis constant (Km) for each specific enzyme.[2]
Caption: General kinase phosphorylation reaction and the action of an ATP-competitive inhibitor.
A Comparative Guide to In Vitro Kinase Assay Formats
The choice of assay technology is one of the most critical decisions in a kinase drug discovery program. It influences throughput, cost, and, most importantly, data quality. Below, we compare the "gold standard" radiometric assay with modern non-radioactive methods, evaluating their suitability for screening indole-based inhibitors.
Radiometric Assays: The Gold Standard
Radiometric assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3] This method is widely considered the benchmark for kinase activity measurement due to its directness and high sensitivity.[4][5]
Principle of Operation: The kinase reaction is performed with radiolabeled ATP. Post-incubation, the reaction mixture is spotted onto a phosphocellulose filter membrane that binds the peptide or protein substrate.[6] Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter, which is directly proportional to kinase activity, is quantified using a scintillation counter or phosphorimager.[6]
Caption: Workflow for a typical radiometric filter-binding kinase assay.
Detailed Protocol: Radiometric Filter Binding Assay [7]
-
Reagent Preparation :
-
Prepare a base reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[8]
-
Prepare a substrate solution in the reaction buffer.
-
Prepare a master mix of kinase and substrate.
-
Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³³P]ATP to achieve the desired specific activity and final concentration (e.g., at Km(ATP)).
-
-
Assay Procedure :
-
Dispense the kinase/substrate mix into microplate wells.
-
Add the indole-based inhibitor (typically dissolved in DMSO) or DMSO vehicle control. Incubate for 20 minutes at room temperature to allow for compound binding.[7]
-
Initiate the kinase reaction by adding the [γ-³³P]ATP solution.
-
Incubate for the desired time (e.g., 2 hours) at room temperature.[7]
-
Terminate the reaction by spotting the mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expert Analysis:
-
Advantages :
-
Gold Standard : It is a direct and highly validated method for measuring catalytic activity.[4][6]
-
Universal : Applicable to virtually any kinase and substrate (peptides or full-length proteins) without modification.[4]
-
Low Interference : The detection method is immune to common sources of interference like compound fluorescence, absorbance, or light scattering, making it ideal for indole-based libraries.[4]
-
-
Disadvantages :
Luminescence-Based Assays: A High-Throughput Alternative
Luminescent assays are a popular HTS-friendly alternative that indirectly measures kinase activity by quantifying either the amount of ATP consumed or the amount of ADP produced.[1] The detection system relies on the firefly luciferase enzyme, which produces light in an ATP-dependent reaction.[10]
Principle of Operation:
-
ATP Depletion (e.g., Kinase-Glo®) : After the kinase reaction, a reagent containing luciferase and its substrate (luciferin) is added. The amount of light produced is directly proportional to the amount of ATP remaining. Therefore, high kinase activity results in low luminescence, and inhibition of the kinase results in a higher luminescent signal.[1][10]
-
ADP Formation (e.g., ADP-Glo™) : This is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP generated by the kinase back into ATP, which is then quantified by a coupled luciferase reaction. The light output is directly proportional to the initial kinase activity.[1][11]
Detailed Protocol: ATP Depletion (Kinase-Glo®) [10]
-
Reagent Preparation :
-
Prepare kinase reaction buffer, enzyme, substrate, and inhibitor solutions as described for the radiometric assay.
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
-
Assay Procedure :
-
Set up the kinase reaction with inhibitor in a white, opaque microplate.
-
Incubate to allow for sufficient ATP consumption (e.g., 50% conversion for a robust signal).[11]
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in the well.
-
Mix briefly and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition based on controls (high activity = low signal; no activity = high signal).
-
Determine IC50 values by plotting percent inhibition against inhibitor concentration.
-
Expert Analysis:
-
Advantages :
-
High Throughput : The homogeneous "add-mix-read" format is simple and fast, ideal for HTS.[4]
-
High Sensitivity : Luminescence is an extremely sensitive detection method.[5]
-
Indole Compatibility : As a light-emission-based assay, it is generally not affected by colored or fluorescent properties of indole compounds.
-
-
Disadvantages :
-
Indirect Measurement : The assay measures an endpoint (ATP or ADP levels) rather than direct substrate phosphorylation.
-
Enzyme Interference : Test compounds can directly inhibit the luciferase enzyme, creating false positives (in ADP-Glo) or false negatives (in Kinase-Glo). A counter-screen against luciferase is essential.[3]
-
High Substrate Conversion Required : ATP depletion assays require significant (often >50%) substrate conversion to achieve a good signal window, which means the reaction is not conducted under initial velocity conditions.[11]
-
Fluorescence-Based Assays: Navigating Compound Interference
Fluorescence-based methods are diverse and widely used for HTS but require special consideration when working with indole-based inhibitors due to their potential for intrinsic fluorescence.
Principle of Operation: TR-FRET assays (e.g., LanthaScreen™, HTRF™) measure the phosphorylation of a fluorescently-labeled substrate (acceptor) by using a phospho-specific antibody labeled with a long-lifetime lanthanide fluorophore (donor).[12] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The ratio of acceptor to donor emission is measured.[13]
Caption: Principle of a TR-FRET kinase assay. F=Fluorescein, Tb=Terbium.
Detailed Protocol: Generic TR-FRET Assay [13][14]
-
Reagent Preparation :
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14]
-
Prepare solutions of kinase, fluorescein-labeled peptide substrate, and ATP.
-
Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and a terbium-labeled anti-phospho-antibody in TR-FRET dilution buffer.
-
-
Assay Procedure :
-
In a low-volume 384-well plate, combine the kinase, substrate, and indole inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Add the stop/detection solution to each well.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (for donor and acceptor).
-
-
Data Analysis :
-
Calculate the TR-FRET emission ratio (Acceptor/Donor).
-
Determine percent inhibition from the ratio and calculate IC50 values.
-
Expert Analysis:
-
Advantages :
-
Disadvantages :
-
Reagent Dependent : Requires a specific labeled substrate and a high-quality phospho-specific antibody for each target.
-
High Risk of Indole Interference : Indole scaffolds can be fluorescent and absorb light in the UV/blue range, potentially interfering with the donor excitation or acceptor emission (an "inner filter effect").[3] A pre-read of the compound plate is essential to flag fluorescent compounds.
-
Principle of Operation: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[15] In the context of kinase assays, this is often applied in a competitive format. For example, the Transcreener® ADP² assay uses a highly specific antibody for ADP that is bound to a fluorescent tracer. ADP produced by the kinase reaction displaces the tracer from the antibody. The small, free-moving tracer tumbles rapidly and emits depolarized light, whereas the large antibody-tracer complex tumbles slowly and emits polarized light. Thus, kinase activity leads to a decrease in the FP signal.[5]
Expert Analysis:
-
Advantages :
-
Disadvantages :
-
Indole Interference : Highly susceptible to interference from fluorescent indole compounds, which can contribute to the overall signal and mask the real FP change.[3]
-
Small Assay Window : The dynamic range of FP assays can sometimes be limited.
-
Data Summary and Recommendations
Choosing the right assay requires balancing throughput needs with data integrity, especially when dealing with potentially problematic compound scaffolds like indoles.
Table 1: Comparison of In Vitro Kinase Assay Formats
| Feature | Radiometric (Filter Binding) | Luminescence (e.g., Kinase-Glo) | TR-FRET (e.g., LanthaScreen) |
| Principle | Direct Phosphorylation | ATP Depletion / ADP Production | Antibody-based FRET |
| Throughput | Low | High | High |
| Universality | High (Any kinase/substrate) | High (Any kinase) | Low (Requires specific reagents) |
| Sensitivity | Very High | Very High | High |
| Indole Interference Risk | Very Low | Low (Check luciferase inhibition) | High (Fluorescence/absorbance) |
| Key Advantage | "Gold Standard", direct, robust | Simple, HTS-friendly, sensitive | Homogeneous, ratiometric |
| Key Disadvantage | Radioactivity, low throughput | Indirect, potential for enzyme interference | High compound interference risk |
Table 2: Example IC50 Data for Kinase Inhibitors (Illustrative)
The following table presents IC50 values obtained for inhibitors against various kinases, illustrating the type of data generated from these assays.
| Compound | Target Kinase | Assay Format Used | Reported IC50 (nM) | Reference |
| SL10 | JAK2 | In Vitro Kinase Assay | 12.7 | [16] |
| SL35 | JAK2 | In Vitro Kinase Assay | 21.7 | [16] |
| Ruxolitinib | JAK2 | In Vitro Kinase Assay | 28.8 | [16] |
| PF-670462 | GST-CK1δ | Radiometric ([γ-³²P]ATP) | 14.1 | [17] |
| PF-4800567 | 6xHis-CK1ε | Radiometric ([γ-³²P]ATP) | 12.4 | [17] |
| Indole Cpd. 1 | mTOR | Transcreener FP | 140 | [18] |
| Indole Cpd. 2 | PI3K | Transcreener FP | 250 | [18] |
Note: Data is compiled from multiple sources and assay conditions (e.g., ATP concentration) may vary.
Decision-Making and Best Practices for Indole Inhibitors
Caption: Decision flowchart for selecting a kinase assay for indole-based inhibitors.
Self-Validating System & Trustworthiness:
-
Primary HTS : For large-scale screening of indole libraries, a luminescence-based assay (e.g., ADP-Glo) is the most logical starting point.[4] It combines high throughput with a low intrinsic risk of interference from the indole scaffold.
-
Mandatory Counter-Screen : All hits from the primary screen must be subjected to a luciferase counter-assay to eliminate false positives that arise from direct inhibition of the detection enzyme.[3]
-
Hit Confirmation : Confirmed hits can be re-tested in an orthogonal assay format. If a fluorescence-based assay like TR-FRET is used, it is critical to first perform a pre-read of the compound plate to identify and flag any intrinsically fluorescent molecules that could interfere with the assay readout.
-
Lead Optimization & Gold Standard Validation : For detailed SAR studies and validation of key compounds, the radiometric filter-binding assay remains the undisputed gold standard.[19] Its immunity to compound interference ensures that the measured IC50 values are a true reflection of the compound's interaction with the target kinase, providing the highest level of confidence before advancing compounds to cellular and in vivo models.
By employing this tiered and orthogonal approach, researchers can navigate the specific challenges posed by indole-based inhibitors, ensuring the integrity of their data and making confident, evidence-based decisions in the complex process of drug discovery.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. protocols.io [protocols.io]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
- 11. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. mdpi.com [mdpi.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Indole Derivatives on Cancer Cell Lines
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its potential in anticancer drug development.[1][2][3] As researchers synthesize novel indole derivatives, a critical step in the preclinical pipeline is the robust evaluation of their cytotoxic effects on cancer cell lines.[4][5][6][7] The choice of cytotoxicity assay is not trivial; it dictates the nature, reliability, and depth of the data obtained. A poorly chosen assay can lead to misleading results, such as false positives or a misinterpretation of a compound's mechanism of action.[8]
This guide provides a comparative analysis of common cytotoxicity assays, offering the technical insights and causal explanations necessary to design a comprehensive and self-validating screening strategy. We will move beyond simple procedural lists to explore the principles that govern each assay, enabling you to make informed decisions tailored to your research goals.
Pillar 1: Selecting Your Primary Screening Assay
The initial goal is often to determine if a novel indole derivative has any effect on cell viability. This requires a reliable, scalable, and cost-effective assay. The selection process hinges on understanding what each assay measures as a marker for cell health.[9][10] Key considerations include the assay's endpoint, potential for compound interference, and the specific cell line being used.[10]
Here, we compare three workhorse assays: MTT, SRB, and LDH. Each interrogates a different aspect of cellular physiology, providing a distinct perspective on a compound's cytotoxic or cytostatic effects.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is one of the most frequently used methods for assessing cell viability.[11][12] Its popularity stems from its simplicity and adaptability to high-throughput screening (HTS).
Causality & Principle: This colorimetric assay is predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes. These enzymes cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[13] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of living cells.[11][14] A decrease in metabolic activity, therefore, serves as a proxy for cell death or reduced proliferation.
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar [semanticscholar.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 10. scielo.br [scielo.br]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Within the realm of pharmaceutical and materials science, the functionalization of the indole scaffold is of paramount importance, given its prevalence in a vast array of biologically active molecules. This guide provides a comparative analysis of palladium catalysts for the Suzuki coupling of bromoindoles, offering experimental data and mechanistic insights to inform catalyst selection and reaction optimization in your research endeavors.
The Challenge of Bromoindole Coupling: More Than Just a Standard Suzuki
While the Suzuki-Miyaura coupling is a robust and versatile reaction, the unique electronic and structural features of bromoindoles present specific challenges that necessitate a careful choice of catalyst. The electron-rich nature of the indole ring can render the C-Br bond less reactive towards oxidative addition, the rate-determining step in many catalytic cycles.[1] Furthermore, the presence of the N-H proton in unprotected indoles can lead to catalyst inhibition or undesired side reactions.[2] The ideal catalyst system must therefore be sufficiently active to cleave the C-Br bond of the electron-rich heterocycle while also tolerating the acidic N-H proton.
A Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki coupling of bromoindoles is intrinsically linked to the nature of the ligands coordinating the palladium center. Here, we compare the performance of four major classes of palladium catalysts: traditional phosphine-based catalysts, catalysts with Buchwald ligands, N-heterocyclic carbene (NHC) ligated catalysts, and palladacycles.
Traditional Phosphine-Based Catalysts: The Workhorses
Simple palladium sources like Pd(PPh₃)₄ and Pd(dppf)Cl₂ have historically been the go-to catalysts for a wide range of cross-coupling reactions. While they can be effective for some bromoindole couplings, they often require higher catalyst loadings and elevated temperatures, and their performance can be substrate-dependent.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to Pd(dppf)Cl₂.[4] |
Table 1: Performance of Traditional Palladium Catalysts in the Suzuki Coupling of Bromo-N-heterocycles.
Buchwald Ligands: A Leap in Activity and Scope
The development of bulky, electron-rich biarylphosphine ligands by Stephen Buchwald's group revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos, when paired with a palladium precursor like Pd(OAc)₂, form highly active catalysts that can facilitate the coupling of challenging substrates, including electron-rich heteroaryl bromides like bromoindoles, often at lower temperatures and catalyst loadings.[5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 | 98 | For 5-bromoindole with 4-methoxyphenylboronic acid.[6] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | H₂O:Acetonitrile (4:1) | 37 | 18 | 92 | For 5-bromoindole with 4-tolylboronic acid.[6] |
Table 2: Performance of a Buchwald Ligand-Based Catalyst System in the Suzuki Coupling of 5-Bromoindole.
The enhanced activity of these catalysts stems from the ability of the bulky and electron-donating ligands to promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.
N-Heterocyclic Carbene (NHC) Ligands: Robust and Versatile
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, forming highly stable and active catalysts.[6] The strong σ-donating ability of NHCs surpasses that of many phosphine ligands, leading to robust catalysts that are often resistant to deactivation.[6] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are particularly noteworthy. These air- and moisture-stable precatalysts are user-friendly and exhibit high reactivity in a broad range of Suzuki-Miyaura couplings, including those involving heteroaryl bromides.[7][8]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| PEPPSI-IPr | IPr | K₂CO₃ | THF | 60 | 12 | 85-95 | Various amides with arylboronic acids.[7] |
| Calix[9]arene-supported PEPPSI-IPr | IPr | K₃PO₄ | Isopropanol | 80 | 2 | 92 | 4-chloroanisole with phenylboronic acid.[2] |
Table 3: Performance of NHC-Based Palladium Catalysts in Suzuki-Miyaura Couplings.
The high stability and activity of Pd-NHC complexes make them excellent candidates for the coupling of bromoindoles, especially in large-scale synthesis where catalyst longevity is crucial.
Palladacycles: Pre-activated and Efficient
Palladacycles are a class of organopalladium compounds where the palladium atom is part of a cyclic structure, formed through an intramolecular C-H activation. These complexes, such as Herrmann's catalyst, are well-defined, stable, and serve as excellent precatalysts.[1] They readily generate the active Pd(0) species under the reaction conditions, often leading to high turnover numbers and frequencies.[10]
| Catalyst | Base | Solvent | Temp. (°C) | TON | TOF (h⁻¹) | Substrate |
| Herrmann's Catalyst | NaOMe | Ethanol | 80 | - | 175,000 | 4-iodoacetophenone and phenylboronic acid.[10] |
Table 4: Performance of a Palladacycle Catalyst in a Suzuki-Miyaura Coupling.
The high activity of palladacycles makes them particularly suitable for demanding coupling reactions.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For bromoindoles, the electron-rich nature of the heterocycle can make the initial oxidative addition of the C-Br bond to the Pd(0) center challenging. This is where the choice of ligand becomes critical. Bulky, electron-donating ligands like those in the Buchwald and NHC families enhance the electron density on the palladium center, facilitating the oxidative addition step.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of 5-bromoindole using two different high-performance catalyst systems.
Protocol 1: Suzuki Coupling of 5-Bromoindole using Pd(OAc)₂/SPhos
This protocol is adapted from a procedure known for its mild conditions and high yields.[6]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water:Acetonitrile (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.05 equiv) and SPhos (0.05 equiv) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for Suzuki coupling using Pd(OAc)₂/SPhos.
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄
This protocol utilizes microwave irradiation to accelerate the reaction.[6]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.07 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
-
Ethyl acetate
-
Celite
Procedure:
-
In a microwave reaction vial, combine 5-bromoindole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.07 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add ethanol as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Selecting the Right Tool for the Job
The choice of palladium catalyst for the Suzuki coupling of bromoindoles is a critical parameter that significantly influences reaction efficiency, scope, and practicality. While traditional phosphine-based catalysts can be effective in some cases, modern catalyst systems based on Buchwald ligands, N-heterocyclic carbenes, and palladacycles offer superior performance, particularly for challenging substrates.
For routine and mild couplings of bromoindoles, a catalyst system comprising Pd(OAc)₂ with a Buchwald ligand like SPhos provides an excellent balance of high reactivity and operational simplicity. For researchers seeking highly robust and thermally stable catalysts, especially for larger-scale applications, Pd-NHC complexes such as PEPPSI-IPr are an outstanding choice. In situations where extremely high activity and turnover numbers are paramount, palladacycles like Herrmann's catalyst should be considered.
By understanding the nuances of each catalyst class and carefully selecting the reaction conditions, researchers can unlock the full potential of the Suzuki-Miyaura coupling for the efficient and versatile functionalization of bromoindoles, paving the way for the discovery and development of novel pharmaceuticals and functional materials.
References
- 1. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating the Final Frontier: A Comparative Guide to Alternative Cross-Coupling Methods for Indole C7 Functionalization
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of numerous pharmaceuticals and bioactive natural products. While functionalization of the pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene portion, particularly the sterically hindered C7 position, has long been a formidable challenge in synthetic chemistry. This guide provides an in-depth comparison of modern, alternative cross-coupling strategies that have emerged to conquer this "final frontier" of indole functionalization. We will delve into the mechanistic underpinnings, practical considerations, and experimental data of leading methods, offering a comprehensive resource for chemists seeking to incorporate diverse functionalities at this crucial position.
The Challenge of C7 Selectivity
The inherent electronic properties of the indole ring favor electrophilic attack and metalation at the electron-rich C3 and C2 positions.[1] Directing C-H activation to the C7 position requires overcoming this intrinsic reactivity, a feat accomplished through the strategic use of directing groups attached to the indole nitrogen. These directing groups coordinate to the metal catalyst, positioning it in close proximity to the C7-H bond and enabling selective activation and subsequent cross-coupling.[2] The choice of directing group and the corresponding metal catalyst are paramount in achieving high C7 selectivity and reaction efficiency.
Palladium-Catalyzed C7 Arylation: The Power of the Phosphinoyl Directing Group
A significant breakthrough in C7 arylation was achieved through the use of a sterically demanding N-phosphinoyl directing group in conjunction with a palladium catalyst.[3][4][5][6][7] This methodology allows for the direct coupling of indoles with a wide range of arylboronic acids, offering a reliable route to C7-arylindoles.
Mechanistic Rationale
The key to the high C7 regioselectivity lies in the formation of a stable six-membered palladacycle intermediate, which is favored over the more strained five-membered ring that would result from C2 activation.[4] The bulky di-tert-butylphosphinoyl group effectively blocks the C2 position and pre-organizes the substrate for C7 palladation. The reaction proceeds through a classic C-H activation/cross-coupling catalytic cycle.
Caption: Proposed Catalytic Cycle for Pd-Catalyzed C7-Arylation.
Performance Comparison
| Feature | Palladium-Catalyzed C7 Arylation |
| Catalyst System | Pd(OAc)₂, Pyridine-type ligand |
| Directing Group | N-P(O)tBu₂ |
| Coupling Partner | Arylboronic acids |
| Typical Yields | Moderate to excellent |
| Functional Group Tolerance | Good, tolerates esters, ketones, and halides. |
| Advantages | High C7 selectivity, broad substrate scope for arylboronic acids. |
| Limitations | Requires a multi-component catalyst system with oxidants, directing group removal requires a strong reducing agent (LiAlH₄).[8] |
Experimental Protocol: Palladium-Catalyzed C7-Arylation of N-Phosphinoylindoles
Materials:
-
N-P(O)tBu₂ protected indole
-
Arylboronic acid
-
Pd(OAc)₂
-
3-Chloropyridine
-
Cu(OTf)₂
-
Ag₂O
-
CuO
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the N-P(O)tBu₂ indole (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), 3-chloropyridine (20 mol%), Cu(OTf)₂ (0.5 equiv), Ag₂O (2.0 equiv), and CuO (1.0 equiv).
-
Add anhydrous dioxane to the tube.
-
Seal the tube and stir the mixture at 120 °C for 12-18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C7-arylated indole.
Directing Group Removal:
-
Dissolve the 7-aryl-N-P(O)tBu₂ indole in THF at 0 °C.
-
Add LiAlH₄ (3.0 equiv) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the free 7-arylindole.
Rhodium-Catalyzed C7-Alkenylation: The Versatility of the Pivaloyl Group
For the introduction of alkenyl moieties at the C7 position, a rhodium-catalyzed approach utilizing the readily removable N-pivaloyl directing group has proven highly effective.[9][10][11] This method offers a complementary strategy to the palladium-catalyzed arylation, expanding the range of accessible C7-functionalized indoles.
Mechanistic Rationale
Similar to the palladium-catalyzed reaction, the N-pivaloyl group directs the rhodium catalyst to the C7 position, leading to the formation of a six-membered rhodacycle intermediate.[12][13] This intermediate then undergoes insertion of the olefin, followed by β-hydride elimination to afford the C7-alkenylated product and regenerate the active rhodium catalyst. The choice of a Cp*Rh(III) catalyst is often crucial for achieving high reactivity and selectivity.[14]
Caption: Proposed Catalytic Cycle for Rh-Catalyzed C7-Alkenylation.
Performance Comparison
| Feature | Rhodium-Catalyzed C7-Alkenylation |
| Catalyst System | [RhCp*Cl₂]₂, AgSbF₆ |
| Directing Group | N-Pivaloyl |
| Coupling Partner | Acrylates, styrenes, vinyl sulfones |
| Typical Yields | Good to excellent |
| Functional Group Tolerance | Good, compatible with a range of electron-donating and -withdrawing groups on the indole and olefin. |
| Advantages | Readily available and easily removable directing group, high yields for a variety of olefins. |
| Limitations | Requires a silver salt as an additive, catalyst can be expensive. |
Experimental Protocol: Rhodium-Catalyzed C7-Alkenylation of N-Pivaloylindoles
Materials:
-
N-pivaloylindole
-
Olefin (e.g., acrylate, styrene)
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a screw-capped vial, combine N-pivaloylindole (1.0 equiv), the olefin (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add DCE to the vial.
-
Seal the vial and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the C7-alkenylated product.
Directing Group Removal:
-
Dissolve the 7-alkenyl-N-pivaloylindole in methanol.
-
Add sodium methoxide (5.0 equiv) at room temperature.
-
Stir the mixture at 60 °C for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the free 7-alkenylindole.
Iridium-Catalyzed C7 Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct installation of a boronate ester at the C7 position of indoles.[9][15][16] This method is particularly valuable as the resulting C7-borylated indoles are versatile intermediates that can be readily converted to a wide array of other functional groups through subsequent Suzuki-Miyaura cross-coupling reactions.[17]
Mechanistic Rationale
The currently accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the B-H bond of pinacolborane (HBPin) to the iridium center, followed by coordination of the indole and subsequent C-H activation at the C7 position.[15] Reductive elimination then furnishes the C7-borylated indole and regenerates the active iridium catalyst. For 2-substituted indoles, the reaction can proceed without an N-directing group, with selectivity purportedly arising from steric factors.[15]
Caption: Proposed Catalytic Cycle for Ir-Catalyzed C7-Borylation.
Performance Comparison
| Feature | Iridium-Catalyzed C7-Borylation |
| Catalyst System | [Ir(OMe)(COD)]₂, dtbpy |
| Directing Group | Often not required for 2-substituted indoles. |
| Coupling Partner | Pinacolborane (HBPin) |
| Typical Yields | Good to excellent |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups. |
| Advantages | No directing group required for many substrates, mild reaction conditions, product is a versatile intermediate. |
| Limitations | Catalyst can be expensive, requires an inert atmosphere. |
Experimental Protocol: Iridium-Catalyzed C7-Borylation of 2-Substituted Indoles
Materials:
-
2-Substituted indole
-
Pinacolborane (HBPin)
-
[Ir(OMe)(COD)]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
n-Heptane
Procedure:
-
In a glovebox, prepare a stock solution of the iridium catalyst by dissolving [Ir(OMe)(COD)]₂ and dtbpy in n-heptane.
-
In a separate vial, dissolve the 2-substituted indole in n-heptane.
-
Add the iridium catalyst solution (3 mol%) and HBPin (1.5 equiv) to the indole solution.
-
Seal the vial and heat the reaction mixture at 60 °C until the starting material is consumed (monitored by GC-MS or TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 7-borylated indole.
Subsequent Suzuki-Miyaura Coupling:
-
To a solution of the 7-borylindole (1.0 equiv) in a mixture of THF and water, add the aryl halide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to yield the 7-arylindole.
Conclusion: A Toolkit for Tailored Indole Synthesis
The development of these alternative cross-coupling methods has revolutionized the synthesis of C7-functionalized indoles. Each strategy offers a unique set of advantages and is suited for the introduction of different functionalities.
-
Palladium-catalyzed arylation with a phosphinoyl directing group is a robust method for the synthesis of C7-arylindoles.
-
Rhodium-catalyzed alkenylation using a pivaloyl directing group provides efficient access to C7-alkenylindoles.
-
Iridium-catalyzed borylation serves as a versatile entry point for a wide range of C7-substituted indoles via subsequent cross-coupling reactions.
By understanding the mechanistic nuances and practical considerations of each method, researchers can now select the optimal strategy for their specific synthetic targets, paving the way for the discovery and development of novel indole-based molecules with diverse applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Electrophilic Bromination of Indoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of modern synthesis. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization.[1] Electrophilic bromination stands out as a fundamental transformation, providing a versatile handle for further synthetic elaboration.[2] However, the high nucleophilicity of the indole ring presents a significant challenge: controlling the reaction's speed and regioselectivity.
This guide provides an in-depth analysis of the reaction kinetics of indole bromination. Moving beyond simple protocols, we will explore the mechanistic underpinnings of this reaction, compare common brominating agents, and provide the quantitative data and experimental frameworks necessary to control and optimize this crucial synthetic step.
Part 1: The Mechanistic Landscape of Indole Bromination
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The delocalization of the nitrogen lone pair into the pyrrole ring significantly increases the electron density, particularly at the C3 position.[3] This intrinsic electronic property is the primary driver for the observed reactivity and regioselectivity.
The Prevailing Two-Step Mechanism & Regioselectivity
The electrophilic bromination of indole is generally understood to proceed via a two-step addition-elimination mechanism.[1][4][5]
-
Rate-Determining Step (RDS): The reaction initiates with the electrophilic attack of the brominating agent (e.g., Br₂) on the electron-rich C3 position of the indole. This step involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the indole with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or Wheland intermediate.[1][4][5] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction. The preference for C3 attack is a direct consequence of this position having the highest electron density in the neutral indole molecule.[1]
-
Fast Deprotonation: The σ-complex is highly acidic. A weak base in the reaction medium (e.g., solvent, counter-ion) rapidly abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-bromoindole product.
While this classic mechanism involving a Wheland intermediate is widely taught, it is worth noting that some recent computational studies on general electrophilic aromatic bromination have questioned its universality, suggesting a more direct addition-elimination pathway may be at play in some systems.[6]
Part 2: A Comparative Analysis of Common Brominating Agents
The choice of brominating agent is paramount in controlling the reaction kinetics. A highly reactive agent may lead to poor selectivity and over-bromination, while a milder agent allows for more precise control.
| Reagent | Formula | Typical Conditions | Reactivity | Key Advantages | Limitations & Kinetic Considerations |
| Molecular Bromine | Br₂ | Aprotic solvent (e.g., DMF, CH₂Cl₂) | Very High | Inexpensive, readily available. | Difficult to control, often leads to di- or tri-brominated products. Reaction is extremely fast, requiring techniques like stopped-flow for kinetic analysis.[7] |
| N-Bromosuccinimide | C₄H₄BrNO₂ | CH₃CN, DMF, CCl₄ | Moderate | Milder, provides a low, steady concentration of Br₂.[8] Improves regioselectivity and minimizes side products.[9][10] | Reaction rate is highly dependent on solvent and the presence of radical initiators or catalysts.[10][11] The mechanism can involve direct electrophilic attack or a radical pathway.[8] |
| Copper(II) Bromide | CuBr₂ | Heat, various solvents | Low to Moderate | Can offer unique selectivity, particularly for N-H indoles where it can promote C2 halogenation under specific conditions with a base.[4] | Often requires elevated temperatures, which can complicate kinetic studies. The mechanism involves coordination with the indole nucleus. |
| Electrochemical Methods | NaBr or KBr / Anode | Acetonitrile (MeCN) | Controllable | Green chemistry approach, avoids toxic oxidants.[12] Reactivity is controlled by applied current. | Requires specialized equipment. The kinetics are governed by electrochemical parameters and mass transport.[12] |
Table 1. Comparison of common brominating agents for indole functionalization.
Part 3: Critical Factors Governing Reaction Kinetics
Beyond the choice of reagent, several other parameters exert significant influence over the rate and outcome of indole bromination. Understanding these factors is key to rational reaction design.
Substituent Effects: An Electronic Tug-of-War
The electronic nature of substituents on the indole ring dramatically alters its nucleophilicity and, consequently, the reaction rate. This has been elegantly demonstrated through computational studies correlating the substituent's electron-withdrawing power with the Gibbs free energy barrier (ΔG‡) of the rate-determining step.[1][4]
-
Electron-Donating Groups (EDGs) like -OCH₃ and -CH₃ increase the electron density of the indole ring, stabilizing the positive charge in the σ-complex transition state. This lowers the activation energy barrier (ΔG‡) and accelerates the reaction.
-
Electron-Withdrawing Groups (EWGs) such as -CN and -COOH decrease the ring's electron density, destabilizing the transition state. This results in a higher activation energy barrier and a significantly slower reaction rate.
The data below, derived from computational studies by Gil and Hadad (2023), illustrates this trend for the direct bromination of 5-substituted indoles with Br₂ in DMF.[1]
| Substituent (at C5) | Group Type | Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) | Relative Reaction Rate Trend |
| -OCH₃ | Strong EDG | 13.9 | Fastest |
| -CH₃ | EDG | 14.8 | ↓ |
| -H | (Reference) | 15.6 | ↓ |
| -F | Halogen (Weak EWG) | 16.2 | ↓ |
| -Cl | Halogen (EWG) | 16.9 | ↓ |
| -Br | Halogen (EWG) | 17.1 | ↓ |
| -COOH | EWG | 17.8 | ↓ |
| -CN | Strong EWG | 19.3 | Slowest |
Table 2. Effect of C5-substituents on the calculated activation energy barrier for the rate-determining step of indole bromination.[1] The rate of reaction diminishes as the Gibbs free energy barrier increases.
Solvent Effects: Stabilizing the Transition State
The solvent plays a crucial role in mediating the reaction. Polar solvents, particularly polar aprotic solvents like Dimethylformamide (DMF), can stabilize the charged σ-complex intermediate and the corresponding transition state. This stabilization lowers the activation energy, leading to an increased reaction rate compared to nonpolar solvents. Computational studies have shown that solvents can enhance the electronic effects of polar substituents, further modulating the reaction kinetics.[4]
Part 4: A Practical Guide to Kinetic Analysis using Stopped-Flow Spectroscopy
Due to the high reaction rates, especially with reactive agents like Br₂, traditional mixing methods are inadequate for kinetic analysis. Stopped-flow spectroscopy is the technique of choice, allowing for the observation of rapid reactions on the millisecond timescale.
Objective
To determine the second-order rate constant (k₂) for the bromination of a substituted indole with N-Bromosuccinimide (NBS) by monitoring the change in absorbance of a reactant or product over time under pseudo-first-order conditions.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation (Trustworthiness Pillar):
-
Prepare a stock solution of the indole derivative (e.g., 1 mM) in dry acetonitrile (CH₃CN).
-
Prepare a series of stock solutions of NBS in dry CH₃CN at concentrations significantly higher than the indole (e.g., 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). This ensures pseudo-first-order conditions where [NBS] >> [Indole].
-
All solutions should be freshly prepared and protected from light, as NBS can be light-sensitive.[8]
-
-
Instrument Setup (Expertise Pillar):
-
Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.[13]
-
Thermostat the sample handling unit to the desired reaction temperature (e.g., 25.0 °C).
-
Determine the optimal wavelength for monitoring the reaction. This can be the wavelength where the indole reactant shows maximum absorbance or where a product appears. A full spectrum scan of reactants and products beforehand is advised.
-
-
Data Acquisition:
-
Load one syringe with the indole solution (e.g., 1 mM) and the other with the first NBS solution (e.g., 20 mM).
-
Initiate a "push" to rapidly mix the reactants. The final concentration in the observation cell will be 0.5 mM indole and 10 mM NBS.
-
The instrument's software will trigger data collection simultaneously with the mixing event, recording the change in absorbance at the chosen wavelength over time.
-
Collect several kinetic traces (3-5) for each NBS concentration to ensure reproducibility.
-
Repeat the process for each of the different NBS concentrations.
-
-
Data Analysis and Interpretation:
-
For each kinetic trace, fit the absorbance vs. time data to a single exponential decay function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t). This will yield the observed rate constant, k_obs, for that specific NBS concentration.
-
Plot the calculated k_obs values (y-axis) against the corresponding concentrations of NBS (x-axis).
-
The resulting plot should be linear. The slope of this line is the second-order rate constant, k₂, for the reaction (k_obs = k₂ * [NBS]). The y-intercept should be close to zero.
-
This rigorous experimental approach provides a reliable quantitative measure of the reaction's kinetic behavior, allowing for direct comparison between different indole substrates or reaction conditions.
Conclusion
The electrophilic bromination of indoles is a kinetically complex process governed by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding of the underlying mechanism, the comparative reactivity of different brominating agents, and the quantitative impact of substituents and solvents is essential for any scientist working with these valuable heterocycles. By leveraging powerful analytical techniques like stopped-flow spectroscopy, researchers can move from qualitative observation to quantitative control, enabling the rational design of efficient and selective synthetic routes for the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vc.bridgew.edu [vc.bridgew.edu]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond [mdpi.com]
- 13. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Safety Operating Guide
An In-Depth Technical Guide to Personal Protective Equipment for Handling 7-Bromo-1-methyl-1H-indole
This guide provides a comprehensive operational plan for the safe handling of 7-Bromo-1-methyl-1H-indole (CAS No. 280752-68-3). As a halogenated indole derivative, this compound is integral to synthetic chemistry and drug development programs. However, its chemical structure necessitates a rigorous approach to safety to mitigate potential health risks for laboratory personnel. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, grounded in authoritative safety data.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of any laboratory safety protocol. For this compound, the primary hazards are associated with acute toxicity and irritation.[1][2][3] The toxicological properties have not been exhaustively investigated, warranting a cautious approach where the compound is treated as potentially hazardous through all exposure routes.[4]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [1][2][3] |
The causality is clear: the compound's classification as an irritant and an acute toxicant directly mandates the use of specific barriers to prevent contact with the eyes, skin, and respiratory system.
The Primacy of Engineering Controls
Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: All handling of this compound, especially when dealing with the solid in a powdered form that can be aerosolized, must be conducted within a certified chemical fume hood.[2] This ensures that any dust or vapors are contained and exhausted away from the operator.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. The quantity of the chemical used should be minimized to what is necessary for the experiment.[5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly counteract the hazards identified in Table 1. The following protocol is a mandatory minimum for handling this compound.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Equipment Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2][6] | Directly counters H319 (Causes serious eye irritation). Goggles provide a seal around the eyes to protect against splashes and airborne dust particles. |
| A face shield worn over goggles.[5] | Recommended when there is a significant risk of splashing, such as during transfer of solutions or when handling larger quantities. | |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[5] | Directly counters H312 (Harmful in contact with skin) and H315 (Causes skin irritation). Gloves must be inspected for tears or holes before each use. Proper glove removal technique is critical to avoid contaminating the skin. |
| Skin and Body Protection | A flame-resistant lab coat.[5][6] | Prevents contamination of personal clothing and protects the skin from accidental contact. |
| Long pants and closed-toe shoes.[5] | Ensures that all skin on the lower body and feet is covered, preventing exposure from spills. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Directly counters H332 (Harmful if inhaled) and H335 (May cause respiratory irritation). Required if engineering controls (fume hood) are insufficient or during a large spill cleanup where dust or aerosol generation is unavoidable. |
Step-by-Step Operational and Disposal Plan
Adherence to a strict, procedural workflow is essential for minimizing exposure. The following steps integrate the PPE requirements into a logical sequence for safe handling.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don the required PPE as specified in Table 2 (lab coat, long pants, closed-toe shoes).
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Final PPE: Inside the fume hood, put on safety goggles and chemically resistant gloves.
-
Weighing: Handle the solid compound carefully to minimize dust formation.[2][7] Use a spatula to transfer the material. If weighing paper is used, handle it gently.
Experimental Use (Solution Preparation & Reaction)
-
Containment: Keep all containers of this compound tightly closed when not in use.[2]
-
Solvent Addition: When dissolving the solid, add the solvent slowly to avoid splashing.
-
Monitoring: Do not leave the experimental setup unattended. Ensure the work area remains clean and organized.[5]
-
Post-Handling: After handling is complete, wash hands thoroughly with soap and water, even after removing gloves.[2][8]
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2] Call for medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be considered hazardous waste.
-
Containerization: Place contaminated waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[4][8]
Safe Handling Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural workflow for handling this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. geneseo.edu [geneseo.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
